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  • Product: 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde
  • CAS: 108929-20-0

Core Science & Biosynthesis

Foundational

Role of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde in prodigiosin biosynthesis

An In-Depth Technical Guide on the Role of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde in Prodigiosin Biosynthesis Audience: Researchers, scientists, and drug development professionals. Executive Summary Prodigiosin, a tripy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde in Prodigiosin Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prodigiosin, a tripyrrole red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its potent immunosuppressive, antimicrobial, and anticancer properties.[1][2][3] Its biosynthesis is a model for understanding complex secondary metabolite production, proceeding through a bifurcated pathway. This guide focuses on the critical, yet often overlooked, role of a key intermediate: 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC). We will dissect its formation, its pivotal position as a metabolic branch point, and the enzymatic machinery that dictates its fate, providing a comprehensive view for researchers aiming to understand and engineer this fascinating pathway.

The Architectural Blueprint: A Bifurcated Pathway

The synthesis of prodigiosin is not linear but rather an elegant convergence of two distinct molecular assembly lines, governed by the pig gene cluster (pigA-N) in Serratia marcescens.[1][3][4][5] These two branches independently produce:

  • A monopyrrole moiety: 2-methyl-3-amylpyrrole (MAP).

  • A bipyrrole moiety: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

These two precursors are ultimately joined in a final condensation step to form the characteristic tripyrrole structure of prodigiosin.[5][6][7][8][9][10] The central subject of this guide, 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC), is the immediate precursor to MBC, making its synthesis and subsequent modification a critical control point in the overall process.[7][10][11][12]

Prodigiosin_Bifurcated_Pathway cluster_MAP MAP Pathway (pigB, D, E) cluster_MBC MBC Pathway (pigA, F, G, H, I, J, K, L, M, N) MAP 2-Methyl-3-amylpyrrole (MAP) Prodigiosin Prodigiosin MAP->Prodigiosin Condensation PigC (Condensation) MAP->Condensation map_precursors Pyruvate + 2-Octenal map_precursors->MAP PigD, PigE, PigB MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC->Prodigiosin MBC->Condensation HBC 4-Hydroxy-2,2'-bipyrrole- 5-carbaldehyde (HBC) HBC->MBC PigF, PigN (Methylation) mbc_precursors Proline, Serine, etc. mbc_precursors->HBC PigA, G, H, I, J, M... Condensation->Prodigiosin

Caption: Overall bifurcated biosynthesis pathway of prodigiosin.

Forging the Bipyrrole Core: The Enzymatic Cascade to HBC

The formation of HBC is a multi-step process involving a suite of enzymes encoded by the pig cluster. This pathway transforms simple amino acid precursors into the complex bipyrrole structure.

The key steps are:

  • Activation and Assembly: The pathway is initiated with precursors like proline.[10] A series of enzymes, including PigI, PigG, PigA, PigJ, and PigH, are responsible for assembling the foundational bipyrrole structure.[8][9][13]

  • Hydroxylation: The enzyme PigH is believed to be involved in the synthesis of an early bipyrrole intermediate, 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM).[12][13]

  • Oxidation to Aldehyde: The crucial conversion of the alcohol group in HBM to a reactive aldehyde group is catalyzed by the dehydrogenase PigM.[7][12][13] This oxidation step yields 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC), the final intermediate before the pathway's terminal modifications.

HBC_Synthesis_Pathway Precursors Proline + Serine + Malonyl-CoA Bipyrrole_Core Assembled Bipyrrole Intermediate Precursors->Bipyrrole_Core PigA, PigG, PigI, PigJ HBM 4-Hydroxy-2,2'-bipyrrole- 5-methanol (HBM) Bipyrrole_Core->HBM PigH HBC 4-Hydroxy-2,2'-bipyrrole- 5-carbaldehyde (HBC) HBM->HBC PigM (Oxidation)

Caption: Enzymatic pathway for the synthesis of HBC.

The Metabolic Crossroads: HBC as the Penultimate Intermediate

HBC stands at a critical juncture. Its fate determines the final prodiginine molecule produced.

The Main Route: Methylation to MBC

The primary and most efficient route involves the methylation of the 4-hydroxyl group of HBC.

  • Enzymology: This reaction is catalyzed by PigF , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[6][7][10]

  • Facilitation: The activity of PigF appears to be facilitated by PigN . While not strictly essential, pigN mutants accumulate a mixture of prodigiosin and the unmethylated analogue, norprodigiosin, indicating that PigN enhances the efficiency of the methylation step.[7]

  • Product: The resulting molecule is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), the activated bipyrrole ready for the final condensation.

The Shunt Product: Norprodigiosin Formation

If the methylation of HBC does not occur—either due to enzymatic inefficiency, mutation in pigF, or limiting SAM cofactor—HBC can still be utilized by the terminal condensing enzyme.

  • Reaction: HBC condenses directly with MAP.

  • Product: This condensation yields norprodigiosin , an O-desmethyl analogue of prodigiosin.[6][11][14] The accumulation of norprodigiosin is a hallmark of a dysfunctional or inefficient HBC methylation step and serves as a powerful diagnostic tool in genetic and metabolic studies of the pathway.

The Final Act: PigC-Catalyzed Condensation

The culmination of the bifurcated pathway is the condensation of the two precursor molecules.

  • The Condensing Enzyme: PigC is the terminal synthetase responsible for forging the final C-C bond between the MAP and MBC moieties.[1][6][10][15][16]

  • Mechanism: The condensation is an ATP-dependent process. It is proposed that a phosphoryl group from ATP is transferred to the oxygen of the aldehyde group on MBC (or HBC). This activation makes the aldehyde carbon susceptible to nucleophilic attack by the C-5 position of MAP, leading to the formation of the tripyrrole skeleton of prodigiosin (or norprodigiosin).[8][15]

Final_Condensation cluster_precursors Precursors MAP MAP PigC PigC Condensing Enzyme MAP->PigC HBC HBC MBC MBC HBC->MBC PigF (Methylation) HBC->PigC Alternative Substrate MBC->PigC Primary Substrate Prodigiosin Prodigiosin PigC->Prodigiosin Norprodigiosin Norprodigiosin PigC->Norprodigiosin

Caption: Final condensation step showing both primary and shunt pathways.

Data Summary: Phenotypes of Key Biosynthetic Mutants

The role of enzymes in the HBC metabolic nexus can be clearly elucidated by analyzing the metabolites that accumulate in their corresponding knockout mutants.

Gene KnockoutKey Enzyme FunctionAccumulated Intermediate(s)Final Product(s)
Wild-Type All functions intact(Trace amounts)Prodigiosin, trace Norprodigiosin
ΔpigM HBM Dehydrogenase4-hydroxy-2,2'-bipyrrole-5-methanol (HBM)None (Pathway blocked before HBC)
ΔpigF HBC O-Methyltransferase4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC)Norprodigiosin
ΔpigN Methylation FacilitatorHBC (leaky phenotype)Mixture of Prodigiosin and Norprodigiosin
ΔpigC Condensing EnzymeMAP and MBCNone (Final condensation blocked)

Experimental Protocol: LC-MS Analysis of Prodiginines in S. marcescens Mutants

This protocol provides a framework for identifying and quantifying HBC, MBC, prodigiosin, and norprodigiosin, validating the genetic data presented above.

Objective: To analyze the accumulation of biosynthetic intermediates in wild-type S. marcescens and a ΔpigF mutant.

Methodology:

  • Strain Cultivation: 1.1. Inoculate 5 mL of Luria-Bertani (LB) broth with single colonies of S. marcescens (wild-type) and the ΔpigF mutant strain. 1.2. Incubate overnight at 30°C with shaking (200 rpm). 1.3. Use the overnight cultures to inoculate 50 mL of fresh LB broth in 250 mL flasks to an initial OD₆₀₀ of 0.05. 1.4. Incubate at 30°C with shaking for 24-48 hours, or until deep red pigmentation is observed in the wild-type culture.

  • Pigment and Intermediate Extraction: 2.1. Transfer 10 mL of each culture to a centrifuge tube. 2.2. Pellet the cells by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant. 2.3. Resuspend the cell pellet in 2 mL of acidified ethanol (0.1% HCl in 95% ethanol). 2.4. Vortex vigorously for 2 minutes to lyse the cells and extract the pigments. 2.5. Centrifuge at 10,000 x g for 5 minutes to pellet cell debris. 2.6. Carefully transfer the colored supernatant to a clean glass vial. 2.7. Filter the extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • LC-MS Analysis: 3.1. Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water + 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL. 3.2. Mass Spectrometry (MS):
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Scan Range: m/z 150-500.
    • Targeted Ion Monitoring: Monitor for the expected [M+H]⁺ ions:
    • HBC: m/z 203.08
    • MBC: m/z 217.10
    • MAP: m/z 152.14
    • Norprodigiosin: m/z 310.19
    • Prodigiosin: m/z 324.20
  • Expected Results (Self-Validation):

    • Wild-Type Extract: A major peak corresponding to prodigiosin (m/z 324.20) will be observed. Small peaks for MBC and norprodigiosin may be present.

    • ΔpigF Mutant Extract: The major peak will correspond to norprodigiosin (m/z 310.19). A significant peak for the unmethylated precursor, HBC (m/z 203.08), will also be detected, confirming the metabolic block. The prodigiosin peak will be absent or dramatically reduced.

Conclusion

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is far more than a simple stepping stone in prodigiosin biosynthesis. It represents a crucial metabolic node, the integrity and modification of which dictate the final molecular output. The enzymatic duo of PigM (synthesis) and PigF (methylation) tightly controls the flux through this point. Understanding the kinetics, regulation, and substrate flexibility of these enzymes is paramount for any effort aimed at the bioengineering of novel prodiginine compounds. By manipulating the steps centered around HBC, researchers can potentially generate libraries of new analogues with tailored therapeutic properties, building upon the already potent bioactivity of the natural prodigiosin scaffold.

References

  • ASM Journals. (n.d.). Regulator RcsB Controls Prodigiosin Synthesis and Various Cellular Processes in Serratia marcescens JNB5-1. Retrieved from [Link]

  • ASM Journals. (n.d.). PigS and PigP Regulate Prodigiosin Biosynthesis in Serratia via Differential Control of Divergent Operons, Which Include Predicted Transporters of Sulfur-Containing Molecules. Retrieved from [Link]

  • PubMed. (2019). Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS. Retrieved from [Link]

  • Frontiers. (n.d.). PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02. Retrieved from [Link]

  • PubMed. (2006). The biosynthesis and regulation of bacterial prodiginines. Retrieved from [Link]

  • UniProt. (n.d.). Prodigiosin synthesizing transferase PigC - Serratia sp. (strain ATCC 39006) (Prodigiosinella confusarubida). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2‐methyl‐3‐n‐amyl‐pyrrole (MAP). Retrieved from [Link]

  • PMC. (n.d.). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Retrieved from [Link]

  • PapersFlow. (n.d.). Prodigiosin Biosynthesis: Research Guide & Papers | Microbial Metabolism and Applications. Retrieved from [Link]

  • Frontiers. (2019). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Retrieved from [Link]

  • UniProt. (n.d.). Prodigiosin synthesizing transferase PigC - Serratia marcescens. Retrieved from [Link]

  • PMC. (n.d.). Prodigiosin: a promising biomolecule with many potential biomedical applications. Retrieved from [Link]

  • PMC. (n.d.). Prodigiosin and its potential applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: Identification of a novel 2-methyl-3-n-amyl-pyrroie (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces | Request PDF. Retrieved from [Link]_

  • ResearchGate. (n.d.). Biosynthesis of prodigiosin; green; formation of MAP, blue - formation of MBC, red: condensation. HBM is 4-hydroxy-2,2 0 -bipyrrole-5-methanol and HBC is 4-hydroxy-2,2 0 -bipyrrole-5-carbaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Prodigiosin Biosynthesis in Serratia marcescens. Retrieved from [Link]

  • Ovid. (n.d.). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl- pyrrole. Retrieved from [Link]

  • Frontiers. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Retrieved from [Link]

  • PMC. (2020). Improved Prodigiosin Production by Relieving CpxR Temperature-Sensitive Inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Prodigiosin from Serratia: Synthesis and potential applications. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: HBC vs. MBC in the Prodigiosin Biosynthetic Pathway

The following technical guide details the structural, biosynthetic, and functional distinctions between HBC and MBC within the prodigiosin biosynthetic pathway. Executive Summary In the bifurcated biosynthesis of prodigi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, biosynthetic, and functional distinctions between HBC and MBC within the prodigiosin biosynthetic pathway.

Executive Summary

In the bifurcated biosynthesis of prodigiosin (Serratia marcescens and related actinomycetes), the production of the tripyrrole scaffold relies on the convergence of two independent pathways: the monopyrrole branch (producing MAP) and the bipyrrole branch .[1][2][3][4]

The distinction between HBC (4-hydroxy-2,2'-bipyrrole-5-carbaldehyde) and MBC (4-methoxy-2,2'-bipyrrole-5-carbaldehyde) represents the critical terminal step of the bipyrrole branch.[3] HBC is the immediate phenolic precursor; MBC is the methylated, condensation-ready intermediate. This guide delineates their chemical divergence, the enzymatic machinery governing their interconversion (PigF/PigN), and the downstream consequences of this methylation event on the final bioactive product (Norprodigiosin vs. Prodigiosin).

Structural and Chemical Divergence[5]

The primary difference between HBC and MBC lies in the substituent at the C-4 position of the bipyrrole ring system. This single methylation event alters the molecule's polarity, solubility, and electronic suitability for the final condensation reaction.

FeatureHBC (Precursor)MBC (Intermediate)
Full Name 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde4-methoxy-2,2'-bipyrrole-5-carbaldehyde
Chemical Formula C

H

N

O

C

H

N

O

Molecular Weight ~176.17 Da~190.20 Da (+14 Da shift)
Functional Group (C4) Hydroxyl (-OH)Methoxy (-OCH

)
Biosynthetic Role Substrate for MethylationSubstrate for Condensation
Downstream Product Norprodigiosin (if condensed directly)Prodigiosin (Wild-type product)
Solubility Profile Higher polarity (Phenolic nature)Increased lipophilicity (Ether linkage)
Chemical Implications[1][2][6][7][8][9][10]
  • HBC (The Phenol): Possesses an acidic proton on the hydroxyl group. It is chemically capable of condensing with the monopyrrole (MAP), but this reaction yields Norprodigiosin, an analog lacking the C-4 methyl group.

  • MBC (The Methyl Ether): The methylation "caps" the oxygen, preventing ionization and likely optimizing the binding affinity for the condensing enzyme, PigC .

Biosynthetic Pathway and Enzymatic Control[1][2][10]

The transition from HBC to MBC is the final "tailoring" step of the bipyrrole branch before it merges with the monopyrrole branch. This step is governed by the pig gene cluster (specifically pigF and pigN).

The Bipyrrole Assembly Line
  • Assembly: L-Proline, L-Serine, and Malonyl-CoA are assembled by PigA, PigG, PigH, PigI, and PigJ to form HBM (4-hydroxy-2,2'-bipyrrole-5-methanol).

  • Oxidation (HBM

    
     HBC):  The enzyme PigM  oxidizes the alcohol group of HBM to an aldehyde, yielding HBC .[1][5][6][7]
    
  • Methylation (HBC

    
     MBC):  The enzyme PigF  (an O-methyltransferase) transfers a methyl group from S-adenosylmethionine (SAM) to the C-4 hydroxyl of HBC. This reaction is often facilitated by PigN .
    
Pathway Visualization

The following Graphviz diagram illustrates the precise location of the HBC-to-MBC transition within the broader network.

ProdigiosinPathway cluster_bipyrrole Bipyrrole Branch cluster_monopyrrole Monopyrrole Branch Proline L-Proline HBM HBM (Hydroxymethyl Bipyrrole) Proline->HBM PigA, G, H, I, J HBC HBC (Hydroxy-Bipyrrole-Carbaldehyde) [Precursor] HBM->HBC PigM (Oxidation) MBC MBC (Methoxy-Bipyrrole-Carbaldehyde) [Active Intermediate] HBC->MBC PigF (Methyltransferase) PigN (Auxiliary) Norprodigiosin Norprodigiosin (Orange/Red Analog) HBC->Norprodigiosin Spontaneous or PigC promiscuity (In absence of PigF) Prodigiosin Prodigiosin (Red Pigment) MBC->Prodigiosin PigC (Condensation) + MAP Octenal 2-Octenal / Pyruvate MAP MAP (2-methyl-3-n-amyl-pyrrole) Octenal->MAP PigD, PigE, PigB MAP->Prodigiosin MAP->Norprodigiosin

Figure 1: The biosynthetic progression from HBC to MBC. Note the critical methylation step (PigF) that differentiates the final product.[5][8]

Experimental Analysis and Differentiation

Researchers characterizing pig mutants or optimizing prodigiosin titers must distinguish between HBC and MBC accumulation.

Protocol: Differential Extraction and Identification

Because HBC contains a free hydroxyl group, it exhibits different chromatographic behavior compared to the methylated MBC.

1. Mutasynthesis / Cross-Feeding Assay: This is the gold standard for verifying the accumulation of HBC vs. MBC.

  • Concept: A

    
     mutant accumulates both MBC and MAP but cannot condense them. A 
    
    
    
    mutant accumulates HBC (upstream block).
  • Step-by-Step:

    • Strain A (

      
      ):  Cannot methylate HBC. Accumulates HBC.
      
    • Strain B (

      
      ):  Cannot make MAP. Accumulates MBC (if PigF is functional).
      
    • Cross-Feeding: Streak Strain A near Strain B on an agar plate.

    • Result: If Strain A secretes HBC and Strain B secretes MAP (from a different block), a red pigment halo forms at the junction only if the enzymes allow condensation of HBC+MAP (forming Norprodigiosin) or if extracellular modification occurs.

    • Validation: To strictly identify MBC, use a

      
       mutant (produces no bipyrrole). Feed it exogenous synthetic HBC. If it produces Prodigiosin, the strain has functional PigF/N to convert HBC 
      
      
      
      MBC.[1][6]

2. Mass Spectrometry (LC-MS) Signatures:

  • HBC: Look for

    
     peak at m/z ~177 .
    
  • MBC: Look for

    
     peak at m/z ~191 .
    
  • Differentiation: The 14 Da mass shift (Methyl group) is definitive.

3. HPLC Retention Times:

  • On a C18 Reverse-Phase column, MBC (more lipophilic due to -OMe) will generally elute later than HBC (more polar due to -OH).

Functional Consequences: Norprodigiosin vs. Prodigiosin[1][2][7][10]

The physiological relevance of the HBC-to-MBC conversion is the production of the fully active antibiotic.

  • Norprodigiosin (from HBC):

    • Formed if PigF is inactive or deleted.

    • Structure: 4-hydroxy-prodigiosin.[9][10]

    • Properties: Often retains some antibiotic activity but typically shows altered spectral properties (often described as orange or a slightly different red hue) and different cytotoxicity profiles compared to wild-type prodigiosin.

  • Prodigiosin (from MBC):

    • Formed when PigF is active.

    • Structure: 4-methoxy-prodigiosin.[8]

    • Properties: The wild-type pigment with optimal DNA-intercalating and membrane-disrupting properties.

Mechanistic Role of PigC (The Gatekeeper)

The condensing enzyme, PigC , is somewhat promiscuous regarding the bipyrrole head group. It can accept HBC to form Norprodigiosin, but the kinetic efficiency is generally higher for the native substrate, MBC. This suggests the methylation step (HBC


 MBC) serves as a "quality control" checkpoint to ensure the final metabolite possesses the methoxy group required for specific biological targets.

References

  • Williamson, N. R., et al. (2005). "Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway."[1][2][11] Molecular Microbiology. Link

    • Establishes the bifurcated pathway and the specific roles of PigF/PigN in converting HBC to MBC.
  • Chawrai, S. R., et al. (2012). "Characterization of the terminal condensation step in prodigiosin biosynthesis." Journal of Biological Chemistry.
  • Couturier, M., et al. (2021). "Revision in the first steps of the biosynthesis of the red antibiotic prodigiosin: use of a synthetic thioester to validate a new intermediate."[3] RSC Chemical Science. Link

    • Provides modern structural validation of the pathway intermedi
  • Hu, D., et al. (2016). "Enhanced Prodigiosin Production in Serratia marcescens JNB5-1 by Introduction of a Polynucleotide Fragment into the pigN 3′ Untranslated Region." Applied and Environmental Microbiology. Link

    • Discusses the regulatory coupling of PigF and PigN in the HBC-to-MBC transition.

Sources

Foundational

Technical Guide: 4-Hydroxy vs. 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde

This guide provides an in-depth technical analysis comparing 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) and its 4-Methoxy analog (MBC) . These compounds are critical intermediates in the synthesis and biosynthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) and its 4-Methoxy analog (MBC) . These compounds are critical intermediates in the synthesis and biosynthesis of prodiginines, a class of tripyrrole red pigments with potent immunosuppressive and anticancer properties.

Mechanistic Divergence in Prodiginine Synthesis

Executive Summary

The distinction between the 4-hydroxy (HBC) and 4-methoxy (MBC) analogs of 2,2'-bipyrrole-5-carbaldehyde represents the critical "locking" step in the biosynthesis of Prodigiosin.

  • HBC (The Biosynthetic Pivot): A dynamic, tautomeric intermediate. It is the substrate for the final methyltransferase step in biosynthesis. Its free hydroxyl group allows for keto-enol tautomerism, making it chemically distinct and less stable.

  • MBC (The Stable Reagent): The "locked" enol ether. It is the standard, stable chemical precursor used in the total synthesis of Prodigiosin and Tambjamines. The methylation fixes the aromaticity of the ring system, driving the equilibrium toward the aldehyde form required for condensation.

Structural Characterization & Tautomerism

The fundamental difference lies in the electronic environment of the B-ring (the aldehyde-bearing pyrrole).

The "Locked" vs. "Dynamic" Core
  • 4-Methoxy Analog (MBC): The methoxy group acts as a fixed electron donor (+M effect). The molecule exists purely as the aromatic 2,2'-bipyrrole. It is lipophilic and stable in organic solvents.

  • 4-Hydroxy Analog (HBC): The hydroxy group introduces a significant destabilizing factor. In solution, HBC exists in equilibrium with its pyrrolinone (keto) tautomer. This tautomerism disrupts the aromaticity of the B-ring, creating a vinylogous amide character.

Tautomeric Equilibrium Visualization

The following diagram illustrates the "locking" mechanism where methylation prevents the formation of the pyrrolinone tautomer.

Tautomerism HBC_Enol HBC (Enol Form) 4-Hydroxy-2,2'-bipyrrole (Aromatic, Reactive) HBC_Keto HBC (Keto Form) Dipyrrinone / Pyrrolinone (Non-Aromatic, Stable) HBC_Enol->HBC_Keto Tautomerization (Fast Equilibrium) MBC MBC (Locked) 4-Methoxy-2,2'-bipyrrole (Fixed Aromatic) HBC_Enol->MBC Methylation (PigF) (Irreversible Locking)

Figure 1: The methylation of HBC traps the molecule in the aromatic enol form (MBC), preventing reversion to the keto-pyrrolinone state.

Biosynthetic Context & Synthesis[1][2][3][4][5][6][7]

The Biosynthetic Pathway (Serratia marcescens)

In the native biological system (S. marcescens), the bipyrrole unit is assembled from L-proline and malonyl-CoA.

  • HBM (Alcohol): The initial bipyrrole is an alcohol (4-hydroxy-2,2'-bipyrrole-5-methanol).

  • HBC (Aldehyde): Oxidation by PigM yields the aldehyde (HBC).

  • MBC (Methoxy): Methylation by PigF (using SAM) yields MBC.[1]

  • Prodigiosin: Condensation of MBC with MAP (Monopyrrole) by PigC .

Chemical Synthesis of MBC (Standard Protocol)

For research applications, MBC is synthesized chemically rather than extracted. The most robust route involves the Vilsmeier-Haack formylation of a protected bipyrrole or the oxidation of a dipyrromethane.

Protocol: Vilsmeier-Haack Synthesis of MBC

  • Starting Material: 4-Methoxy-2,2'-bipyrrole (prepared via Suzuki coupling of N-Boc-4-methoxypyrrole-2-boronic acid and 2-bromopyrrole).

  • Reagent Formation: Cool DMF (3.0 eq) to 0°C. Add POCl3 (1.1 eq) dropwise. Stir for 15 min to form the Vilsmeier salt.

  • Formylation: Dissolve bipyrrole in DCM. Add to the Vilsmeier reagent at 0°C.

  • Hydrolysis: After 1h, quench with saturated NaOAc (aq) and reflux for 15 min.

  • Purification: Extract with EtOAc, dry over Na2SO4. Flash chromatography (Hexane/EtOAc 7:3) yields MBC as a yellow-green solid.

Comparative Data Profile

The following table contrasts the physicochemical properties of the two analogs.

Feature4-Methoxy Analog (MBC)4-Hydroxy Analog (HBC)
CAS Registry 10476-41-2N/A (Transient/In situ)
State Stable Yellow/Green SolidUnstable Solid / Solution Equilibrium
Solubility Soluble in CHCl3, DMSO, MeOHSoluble in polar aprotic solvents (DMSO)
H-Bonding Acceptor (Methoxy O, Aldehyde O)Donor (OH) & Acceptor (C=O)
Primary Role Reagent for Prodigiosin SynthesisPrecursor to Norprodigiosin
Key NMR Signal

3.84 ppm (s, 3H, -OCH3)
Absence of OMe; Broad OH/NH signals
UV-Vis

~360 nm
Bathochromic shift in basic media (Phenolate)

Reactivity & Condensation Mechanism

The ultimate utility of these aldehydes is their condensation with monopyrroles (like 2-methyl-3-amylpyrrole, MAP) to form the tripyrrole pigment.

Acid-Catalyzed Condensation

The reaction is an acid-catalyzed aldol-type condensation followed by dehydration.

  • MBC + MAP

    
     Prodigiosin:  The methoxy group stabilizes the resulting carbocation, leading to the brilliant red pigment (Prodigiosin).
    
  • HBC + MAP

    
     Norprodigiosin:  The product is the O-desmethyl analog (Norprodigiosin).[2] This compound is orange/red but has different solubility and pKa properties due to the free phenolic hydroxyl.
    
Reaction Workflow Diagram

Condensation cluster_inputs Reagents MBC MBC (Aldehyde) Intermediate Carbinol Intermediate (Unstable) MBC->Intermediate Nucleophilic Attack MAP MAP (Pyrrole Nucleophile) MAP->Intermediate H_Plus Acid Catalyst (HCl) H_Plus->Intermediate Prodigiosin PRODIGIOSIN (Tripyrrole Salt) Intermediate->Prodigiosin Dehydration (-H2O)

Figure 2: The convergence of the bipyrrole aldehyde (MBC) and monopyrrole (MAP) to form the tripyrrole scaffold.

Experimental Protocol: Condensation to Prodigiosin

This protocol uses MBC, as it is the standard for generating the bioactive pigment.

  • Preparation: Dissolve MBC (1.0 eq) and 2-methyl-3-pentylpyrrole (MAP) (1.0 eq) in absolute Ethanol.

  • Catalysis: Add 1.2 eq of 4N HCl (in dioxane or ether). The solution will immediately turn deep red.

  • Reaction: Stir at room temperature for 2 hours. (Monitor by TLC; Prodigiosin is highly colored and polar).

  • Workup: Remove solvent under reduced pressure.

  • Purification: The residue is the hydrochloride salt of Prodigiosin. For the free base, partition between CHCl3 and aqueous NH4OH. Dry organic layer and evaporate.

  • Yield: Typically 85-95% (The reaction is highly efficient due to the driving force of forming the fully conjugated system).

References

  • Biosynthetic Pathway & Enzymes

    • Elucidation of the Streptomyces coelicolor pathway to 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde.
    • Source:

  • Chemical Synthesis of MBC

    • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines.
    • Source:

  • Biological Activity of Precursors

    • 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde... arrests the strobilation of moon jellyfish.[3]

    • Source:

  • Prodigiosin Structure & History

    • Structure, Chemical Synthesis, and Biosynthesis of Prodiginine N
    • Source:

Sources

Exploratory

The Crimson Cascade: A Technical Guide to the Role of PigM and RedV Enzymes in Prodiginine Biosynthesis

Introduction: The Allure of the Prodiginines The prodiginines are a family of tripyrrole red pigments produced as secondary metabolites by a variety of bacteria, most notably Serratia marcescens and Streptomyces coelicol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Prodiginines

The prodiginines are a family of tripyrrole red pigments produced as secondary metabolites by a variety of bacteria, most notably Serratia marcescens and Streptomyces coelicolor.[1][2][3][4] These vibrant natural products have garnered significant attention from the scientific community, not merely for their striking coloration, but for their potent and diverse biological activities. These activities include antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties, making them promising candidates for drug development.[2][4] The biosynthesis of these complex molecules is a fascinating example of metabolic engineering, involving a bifurcated pathway that culminates in the formation of the characteristic tripyrrole scaffold.[5] This guide will delve into the core of this pathway, focusing on the pivotal roles of two homologous enzymes, PigM from Serratia and RedV from Streptomyces, in the biosynthesis of the key intermediate, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

The Bifurcated Pathway to Prodiginine

The biosynthesis of prodiginines, such as prodigiosin in Serratia and undecylprodigiosin in Streptomyces, is orchestrated by a cluster of genes, termed the pig cluster in Serratia and the red cluster in Streptomyces.[5] The overall strategy involves the separate synthesis of two pyrrole precursors: a monopyrrole, 2-methyl-3-amyl-pyrrole (MAP) in the case of prodigiosin, and a bipyrrole, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). These two precursors are then enzymatically condensed to form the final prodiginine molecule.[5]

The biosynthesis of MBC is a multi-step process that begins with the incorporation of L-proline. This pathway involves a series of enzymatic modifications, including oxidation, condensation, and methylation. Central to this pathway is the conversion of 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM) to 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC), a critical oxidation step that prepares the bipyrrole for the final condensation with the monopyrrole. This crucial transformation is catalyzed by the FMN-dependent oxidoreductases, PigM and RedV.

PigM and RedV: Gatekeepers of MBC Synthesis

PigM and its homolog RedV are essential enzymes in the prodiginine biosynthetic pathway. Their primary function is the oxidation of the primary alcohol group of HBM to an aldehyde, forming HBC. This reaction is a key regulatory point in the MBC arm of the pathway, ensuring a supply of the activated bipyrrole precursor for the final condensation step.

Genetic Context and Homology

The genes encoding PigM and RedV are located within the pig and red biosynthetic gene clusters, respectively. The co-localization of these genes with other prodiginine biosynthesis genes underscores their integral role in the pathway. Sequence analysis has revealed significant homology between PigM and RedV, indicating a conserved catalytic mechanism. Furthermore, these enzymes share homology with other FMN-dependent oxidoreductases, suggesting a common evolutionary origin and a similar mode of action.

The Catalytic Reaction: From HBM to HBC

The oxidation of HBM to HBC is a dehydrogenation reaction that requires a hydride acceptor. Based on their homology to other oxidoreductases and experimental evidence from studies on the broader family of FMN-dependent enzymes, PigM and RedV are proposed to utilize Flavin Mononucleotide (FMN) as a cofactor.

The proposed mechanism involves the transfer of a hydride ion from the hydroxyl group of HBM to the FMN cofactor, resulting in the formation of the aldehyde HBC and reduced FMN (FMNH₂). The re-oxidation of FMNH₂ to FMN allows the enzyme to participate in subsequent catalytic cycles.

Visualizing the Pathway: The Role of PigM/RedV in HBC Biosynthesis

HBC_Biosynthesis cluster_MBC_Pathway MBC Biosynthesis Pathway L-Proline L-Proline Intermediates Intermediates L-Proline->Intermediates Multiple Steps (PigI, PigG, PigA, etc.) HBM 4-hydroxy-2,2'-bipyrrole-5-methanol Intermediates->HBM HBC 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde HBM->HBC PigM / RedV (FMN-dependent oxidation) MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde HBC->MBC Methylation (PigF/RedI)

Caption: The central role of PigM/RedV in the MBC biosynthetic pathway.

Experimental Approaches for Studying PigM and RedV

Elucidating the function of PigM and RedV has relied on a combination of genetic, biochemical, and analytical techniques. These approaches provide a framework for researchers seeking to further investigate these crucial enzymes.

Workflow for Functional Characterization

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_analysis Analysis of Intermediates cluster_biochemistry Biochemical Characterization Gene_Knockout Gene Knockout (pigMΔ / redVΔ) Extraction Metabolite Extraction Gene_Knockout->Extraction Complementation Complementation (plasmid-borne pigM/redV) Complementation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Identification Identification of HBM and HBC LCMS->Identification Heterologous_Expression Heterologous Expression & Purification of PigM/RedV Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Kinetics Enzyme Kinetics Analysis Enzyme_Assay->Kinetics

Caption: A typical experimental workflow for the functional analysis of PigM and RedV.

Detailed Methodologies

1. Gene Knockout and Complementation

  • Rationale: To confirm the essential role of pigM or redV in prodiginine biosynthesis, a gene knockout strategy is employed. The absence of prodiginine production in the knockout mutant, and the accumulation of the substrate (HBM), provides strong evidence for the enzyme's function. Re-introduction of the gene on a plasmid (complementation) should restore pigment production.

  • Protocol:

    • Construct the knockout vector: Design a suicide vector containing homologous regions flanking the pigM or redV gene, with a selectable marker (e.g., an antibiotic resistance gene) replacing the gene of interest.

    • Transformation and selection: Introduce the knockout vector into the wild-type Serratia or Streptomyces strain via conjugation or electroporation. Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the selectable marker.

    • Verification: Confirm the gene knockout by PCR and sequencing.

    • Phenotypic analysis: Culture the knockout mutant and observe for the loss of red pigmentation.

    • Complementation: Clone the wild-type pigM or redV gene into an expression vector and introduce it into the knockout mutant. Culture the complemented strain and observe for the restoration of prodiginine production.

2. Analysis of Biosynthetic Intermediates by LC-MS/MS

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of small molecules in complex mixtures. This is essential for identifying the accumulation of HBM in pigM/redV knockout mutants and for monitoring the in vitro conversion of HBM to HBC.

  • Protocol:

    • Sample preparation: Extract metabolites from bacterial cultures (wild-type, knockout, and complemented strains) using an appropriate organic solvent (e.g., ethyl acetate or methanol).

    • Chromatographic separation: Inject the extracted samples onto a reverse-phase C18 HPLC column. Use a gradient of water and acetonitrile (both typically containing a small amount of formic acid to improve ionization) to separate the prodiginine precursors.

    • Mass spectrometry analysis: Analyze the eluent from the HPLC using a mass spectrometer operating in positive ion mode.

    • Data analysis: Identify HBM and HBC based on their expected mass-to-charge ratios (m/z) and fragmentation patterns in MS/MS mode. Compare the profiles of the different strains to confirm the accumulation of HBM in the knockout mutant.

3. Heterologous Expression and Purification of PigM/RedV

  • Rationale: To perform in vitro biochemical assays, it is necessary to obtain a pure and active form of the PigM or RedV enzyme. Heterologous expression in a well-characterized host like Escherichia coli is a common approach.

  • Protocol:

    • Cloning: Clone the coding sequence of pigM or redV into an E. coli expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

    • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Purification: Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

    • Verification: Confirm the identity and purity of the protein by SDS-PAGE and Western blotting.

4. Proposed In Vitro Enzyme Assay for PigM/RedV

  • Rationale: An in vitro enzyme assay is essential for characterizing the catalytic activity and kinetics of PigM and RedV. As FMN-dependent oxidoreductases, their activity can potentially be monitored by following the change in absorbance of a redox indicator or the consumption of the substrate/formation of the product. The following is a proposed colorimetric assay based on the principles of similar FMN-dependent dehydrogenases.

  • Disclaimer: The following protocol is a hypothetical model based on established methods for FMN-dependent oxidoreductases and has not been specifically validated for PigM or RedV in the available literature.

  • Principle: The reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), can be coupled to the re-oxidation of FMNH₂, which is produced during the oxidation of HBM by PigM/RedV. The rate of DCPIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to the enzyme activity.

  • Protocol:

    • Reaction mixture: Prepare a reaction mixture containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • FMN (e.g., 10 µM)

      • DCPIP (e.g., 50 µM)

      • HBM (substrate, concentration to be varied for kinetic analysis)

    • Initiate the reaction: Add a known amount of purified PigM or RedV enzyme to the reaction mixture to start the reaction.

    • Monitor the reaction: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

    • Calculate activity: The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.

Data Presentation: Substrates and Products in the MBC Pathway

Enzyme (Serratia/Streptomyces)Substrate(s)ProductReaction Type
PigI / RedML-Proline, ATPProlyl-AMPAdenylation
PigG / RedOProlyl-AMPProlyl-S-PCPThiolation
PigA / RedWProlyl-S-PCPPyrrole-2-carboxyl-S-PCPOxidation
PigJ / RedX, PigH / RedNPyrrole-2-carboxyl-S-PCP, Malonyl-CoA, L-Serine4-hydroxy-2,2'-bipyrrole-5-methanol (HBM)Condensation/Cyclization
PigM / RedV 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM) 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) Oxidation
PigF / RedI4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC), S-adenosyl methionine4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)Methylation

Conclusion and Future Perspectives

The enzymes PigM and RedV represent a critical control point in the biosynthesis of the medicinally important prodiginine family of natural products. Their role in the oxidation of HBM to HBC is essential for the formation of the final tripyrrole structure. While significant progress has been made in understanding their genetic context and overall function through genetic and metabolomic studies, a detailed biochemical and structural characterization of these enzymes remains an exciting frontier.

Future research efforts should focus on the heterologous expression and purification of PigM and RedV to enable detailed in vitro kinetic studies. The determination of their crystal structures would provide invaluable insights into their active site architecture and the mechanism of FMN-dependent catalysis. A deeper understanding of these enzymes could pave the way for the bioengineering of prodiginine biosynthetic pathways to produce novel analogs with enhanced therapeutic properties. The continued exploration of these crimson catalysts holds immense potential for the discovery and development of new pharmaceuticals.

References

  • Williamson, N. R., Fineran, P. C., Gristwood, T., Leeper, F. J., & Salmond, G. P. C. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature Reviews Microbiology, 4(12), 887–899. [Link]

  • Hu, D., & Challis, G. L. (2009). The biosynthesis of prodiginines. In Comprehensive Natural Products II (pp. 575-606). Elsevier. [Link]

  • Fürstner, A. (2003). Chemistry and biology of prodigiosin and related pigments. Angewandte Chemie International Edition, 42(31), 3582–3603. [Link]

  • Harris, A. K., Williamson, N. R., Slater, H., Cox, A., Foulds, I., Simonsen, H. T., Leeper, F. J., & Salmond, G. P. (2004). The Serratia gene cluster encoding biosynthesis of the red antibiotic, prodigiosin, shows species- and strain-dependent genome context. Microbiology, 150(11), 3547–3560. [Link]

  • Cerdeño, A. M., Bibb, M. J., & Challis, G. L. (2001). Analysis of the prodiginine biosynthesis gene cluster of Streptomyces coelicolor A3(2): new mechanisms for chain initiation and termination in modular multienzymes. Chemistry & biology, 8(8), 817–829. [Link]

  • Lu, C., et al. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Microbiology, 15, 1385159. [Link]

  • Williamson, N. R., Ahmed, R. A. A., Goldet, G., Slater, H., Woodley, L., Leeper, F. J., & Salmond, G. P. C. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular Microbiology, 56(4), 971–989. [Link]

  • Mo, S., Kim, D., Lee, J. H., & Kim, J. F. (2015). The role of an FMN-dependent oxidoreductase in the biosynthesis of the antibiotic, undecylprodigiosin, in Streptomyces coelicolor. Journal of microbiology and biotechnology, 25(11), 1837–1844. [Link]

  • Ryan, A., Kaplan, E., Nebel, J. C., Polycarpou, E., Crescente, V., Lowe, E., ... & Sim, E. (2014). Identification of NAD (P) H quinone oxidoreductase activity in azoreductases from P. aeruginosa: azoreductases and NAD (P) H quinone oxidoreductases belong to the same FMN-dependent superfamily of enzymes. PloS one, 9(6), e98551. [Link]

  • Ellis, H. R. (2010). The FMN-dependent two-component monooxygenase systems. Archives of biochemistry and biophysics, 497(1-2), 1-12. [Link]

Sources

Foundational

The Bifurcated Architecture of Prodigiosin Biosynthesis: A Technical Guide for Combinatorial Drug Discovery

Executive Summary Prodigiosin (PG), a linear tripyrrole red pigment produced primarily by Serratia marcescens, represents a paradigm of convergent biosynthesis . Unlike linear polyketide or non-ribosomal peptide synthase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prodigiosin (PG), a linear tripyrrole red pigment produced primarily by Serratia marcescens, represents a paradigm of convergent biosynthesis . Unlike linear polyketide or non-ribosomal peptide synthases that build chains sequentially, the prodigiosin pathway is bifurcated . The system synthesizes two distinct intermediates—a monopyrrole (MAP) and a bipyrrole (MBC)—in parallel, independent pathways before a terminal condensation event.[1]

For drug development professionals, this bifurcation is not merely a biological curiosity; it is a modular engineering platform . The terminal condensing enzyme, PigC, exhibits promiscuous substrate specificity, allowing researchers to exploit "mutasynthesis"—feeding synthetic analogs to pathway-blocked mutants to generate novel anticancer and immunosuppressive prodiginines.

Part 1: The Bifurcated Mechanism

The pig gene cluster (approx. 21 kb) in S. marcescens encodes 14 genes (pigA–pigO) organized into a single transcriptional unit. The pathway logic splits immediately into two arms:

  • The MAP Branch (Monopyrrole): Synthesizes 2-methyl-3-n-amyl-pyrrole .[1][2][3]

  • The MBC Branch (Bipyrrole): Synthesizes 4-methoxy-2,2'-bipyrrole-5-carbaldehyde .[1][2][3][4][5][6]

These two arms converge at the inner membrane, where PigC catalyzes the ATP-dependent condensation to form Prodigiosin.

Diagram 1: The Convergent Biosynthetic Logic

ProdigiosinPathway Octenal 2-Octenal (Fatty Acid Derived) Acetyloctanal 3-Acetyloctanal Octenal->Acetyloctanal PigD (Acylation) Pyruvate Pyruvate Pyruvate->Acetyloctanal PigD (Acylation) H2MAP Dihydro-MAP Acetyloctanal->H2MAP PigE (Amination) MAP MAP (Monopyrrole) H2MAP->MAP PigB (Oxidation) Prodigiosin PRODIGIOSIN (Tripyrrole) MAP->Prodigiosin PigC (Condensing Enzyme) Proline L-Proline HoloPigG L-Prolyl-S-PCP (PigG-bound) Proline->HoloPigG PigI (Ligase) PigG (PCP) Serine L-Serine MBC MBC (Bipyrrole) Serine->MBC PigJ, PigH, PigK, PigL, PigM, PigN (Elongation/Methylation) Methionine L-Methionine Methionine->MBC PigJ, PigH, PigK, PigL, PigM, PigN (Elongation/Methylation) Malonyl Malonyl-CoA Malonyl->MBC PigJ, PigH, PigK, PigL, PigM, PigN (Elongation/Methylation) PyrrolylPCP Pyrrolyl-2-carboxyl-S-PCP HoloPigG->PyrrolylPCP PigA (Oxidation) PyrrolylPCP->MBC PigJ, PigH, PigK, PigL, PigM, PigN (Elongation/Methylation) MBC->Prodigiosin PigC (Condensing Enzyme)

Caption: The convergent pathway of prodigiosin. Blue nodes represent the MAP branch (monopyrrole); Red nodes represent the MBC branch (bipyrrole). PigC acts as the terminal gatekeeper.

Part 2: Enzymology of the Split Pathways

The MAP Branch (Monopyrrole Synthesis)

This branch is chemically simpler, resembling fatty acid biosynthesis modifications.

  • Precursors: 2-Octenal (derived from fatty acid oxidation) and Pyruvate.

  • Key Enzymes:

    • PigD (2-acetyloctanal synthase): A ThDP-dependent enzyme that catalyzes the acyloin condensation of pyruvate and 2-octenal.

    • PigE (Aminotransferase): Transaminates the ketone to an amine, triggering spontaneous cyclization to form dihydro-MAP (H2MAP).

    • PigB (FAD-dependent Oxidoreductase): Oxidizes H2MAP to the aromatic pyrrole MAP.

The MBC Branch (Bipyrrole Synthesis)

This branch involves complex non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid machinery.

  • Precursors: L-Proline, L-Serine, L-Methionine, Malonyl-CoA.

  • Key Enzymes:

    • PigI (AMP Ligase) & PigG (PCP): PigI activates L-proline and loads it onto the Peptidyl Carrier Protein PigG.[7]

    • PigA (Dehydrogenase): Oxidizes the prolyl ring to a pyrrolyl ring while still tethered to PigG. Note: This is a critical rate-limiting step.

    • PigJ, H, K, L, M, N: Perform the subsequent chain extension (using malonyl-CoA and serine) and methylation (using SAM) to form the final MBC aldehyde.

Terminal Condensation (The Drug Target)

PigC is a membrane-bound enzyme that facilitates the condensation of MAP and MBC.

  • Mechanism: ATP-dependent activation.

  • Significance: PigC does not covalently bind the substrates, which contributes to its substrate promiscuity . This feature is the foundation of mutasynthesis.

Part 3: Experimental Protocol – Differential Extraction & Validation

To utilize this pathway for drug development, one must be able to isolate and validate the presence of intermediates.

Protocol: Cosynthesis (Cross-Feeding) Assay

This is the gold-standard self-validating protocol to confirm pathway bifurcation and mutant phenotype.

Principle: A mutant blocked in the MAP pathway (


) will secrete MBC but no MAP (Colorless). A mutant blocked in the MBC pathway (

) will secrete MAP but no MBC (Colorless). Co-culturing them restores red pigmentation as secreted intermediates cross cell membranes and are condensed by the functional PigC in the partner strain.

Step-by-Step Workflow:

  • Strain Prep: Inoculate

    
     and 
    
    
    
    strains in separate LB broth cultures (5 mL). Incubate at 28°C (permissive temp) for 16h.
  • Plate Layout: Use a standard LB agar plate.

  • Inoculation:

    • Streak Strain A (

      
      ) in a vertical line on the left.
      
    • Streak Strain B (

      
      ) in a vertical line on the right.
      
    • Crucial Step: Streak the two strains in a "T" or "X" shape where they physically touch or come within 1mm of each other.

  • Incubation: Incubate at 28°C for 24–48 hours.

  • Validation:

    • Negative Control: The isolated streaks remain white/creamy.

    • Positive Result: A bright red zone of prodigiosin appears only at the interface where the strains meet/cross.

Analytical Isolation of Intermediates
IntermediateChemical CharacteristicExtraction SolventDetection Method
MAP Volatile, LipophilicEthyl Acetate or HexaneGC-MS (distinct jasmine-like odor)
MBC Non-volatile, PolarAcidified Methanol (1% HCl)LC-MS (ESI+)
Prodigiosin Hydrophobic Cation (at low pH)Acidified Ethanol (pH 3.0)Absorbance (535 nm) / LC-MS

Part 4: Mutasynthesis & Drug Discovery Application

The bifurcated pathway allows for "Plug-and-Play" biosynthesis. By knocking out a specific branch (e.g., the MAP branch via


), the bacterium becomes a "biocatalytic chassis." You can then feed synthetic analogs of MAP (e.g., with different alkyl chain lengths or fluorinated rings) to the culture. PigC will condense the synthetic MAP with the natural MBC to create "unnatural" prodiginines.
Diagram 2: The Mutasynthesis Workflow

Mutasynthesis cluster_inputs Chemical Inputs WT Wild Type S. marcescens Knockout Mutant Strain (e.g., ΔpigD) WT->Knockout Gene Deletion NaturalMBC Endogenous MBC (Accumulated) Knockout->NaturalMBC Biosynthesis SyntheticMAP Synthetic MAP Analog (e.g., Fluorinated) PigC_Enzyme PigC Enzyme (In Vivo Biocatalyst) SyntheticMAP->PigC_Enzyme External Feeding NaturalMBC->PigC_Enzyme Substrate Binding NewDrug Novel Prodiginine (Drug Candidate) PigC_Enzyme->NewDrug Condensation

Caption: Workflow for generating novel therapeutics. A knockout strain accumulates one precursor, while a synthetic analog is fed exogenously. PigC catalyzes the formation of the new analog.

Why This Matters for Drug Development?
  • Overcoming Toxicity: Natural prodigiosin is potent but toxic. Analogs (e.g., Obatoclax derivatives) generated via this pathway have shown improved therapeutic windows.

  • Solubility Engineering: Modifying the MAP alkyl chain allows tuning of lipophilicity, crucial for bioavailability.

  • Target Specificity: Altering the pyrrole rings can shift activity from general cytotoxicity to specific mTOR or Bcl-2 family inhibition.

References

  • Williamson, N. R., et al. (2006).[4][5][6][8] "Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) synthase."[1] Molecular Microbiology.

  • Harris, A. K., et al. (2004).[6][7][9] "The prodigiosin biosynthetic gene cluster of Serratia sp.[1][5][9][10][11][12] ATCC 39006: transcriptional organization and localization of the biosynthetic enzymes." Microbiology.

  • Klein, A. S., et al. (2017). "New Prodigiosin Derivatives Obtained by Mutasynthesis in Pseudomonas putida." ACS Synthetic Biology.[13] [13]

  • Chawrai, S. R., et al. (2012). "Prodigiosin analogues—exploring the substrate specificity of PigC." Chemical Communications.[13]

  • Domröse, A., et al. (2015). "The Pseudomonas putida chassis for production of prodigiosin and its derivatives."[12][14][15] Frontiers in Microbiology.

Sources

Protocols & Analytical Methods

Method

How to synthesize 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde in situ

An Application Note for the In Situ Synthesis of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for the synthesis of 4-methoxy-2,2'-bi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Situ Synthesis of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), a critical precursor in the biosynthesis of prodigiosin and related natural products. While often referred to by its hydroxyl analog, the methoxy form is the well-characterized and synthetically accessible intermediate.[1][2] This guide is intended for researchers in synthetic chemistry, drug discovery, and molecular biology. We will detail a robust and validated two-step synthetic pathway, explain the underlying chemical principles, and provide step-by-step protocols suitable for laboratory application. The concept of in situ generation is addressed in the context of utilizing this reactive aldehyde promptly for subsequent reactions.

Introduction and Scientific Context

4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is a pivotal intermediate in the bifurcated biosynthesis of prodigiosins, a family of tripyrrole red pigments with a wide array of biological activities, including anticancer, antimicrobial, and immunosuppressive properties.[3] The synthesis of prodigiosin involves the enzymatic condensation of MBC with a second precursor, 2-methyl-3-amylpyrrole (MAP).[3][4][5] Given its central role, the ability to chemically synthesize MBC is of significant interest for the production of prodigiosin analogs and for studying the biological activities of MBC itself, which has been shown to inhibit the strobilation of moon jellyfish, demonstrating its own unique bioactivity.[1][2]

This guide focuses on a common and effective chemical synthesis route that constructs the bipyrrole core via a Suzuki cross-coupling reaction, followed by the introduction of the aldehyde functionality through a Vilsmeier-Haack formylation. This approach offers versatility and is built upon well-understood, reliable chemical transformations.[6][7]

Overview of the Synthetic Strategy

The synthesis is logically divided into two primary stages. This step-wise approach ensures high purity of the intermediate and final products, which is crucial for subsequent applications.

  • Part A: Suzuki Cross-Coupling. This step forms the C-C bond that links the two pyrrole rings. It involves the reaction of a brominated pyrrole with a pyrroleboronic acid derivative, catalyzed by a palladium complex. This reaction is a cornerstone of modern organic synthesis due to its high efficiency and tolerance of various functional groups.

  • Part B: Vilsmeier-Haack Formylation. Once the 4-methoxy-2,2'-bipyrrole core is assembled, an aldehyde group is introduced at the C5 position. This classic reaction uses a specialized electrophile, the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings like pyrroles.[8][9][10]

The term in situ in the topic refers to the common practice of using the synthesized MBC promptly. As an aldehyde, it can be susceptible to oxidation or side reactions upon prolonged storage. Therefore, it is typically synthesized and consumed in the next synthetic step within a short timeframe.

Workflow of MBC Synthesis

G A Starting Material 1: Bromopyrrole Derivative C Suzuki Cross-Coupling (Pd(PPh₃)₄, Na₂CO₃) A->C B Starting Material 2: N-Boc-2-pyrroleboronic acid B->C D Intermediate: 4-Methoxy-2,2'-bipyrrole C->D Forms Bipyrrole Core E Vilsmeier-Haack Reaction (POCl₃, DMF) D->E Formylation Step F Final Product: 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) E->F

Caption: Overall workflow for the two-step synthesis of MBC.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of the 4-Methoxy-2,2'-bipyrrole Intermediate via Suzuki Coupling

This protocol is adapted from established methods for synthesizing substituted bipyrroles.[6] The Suzuki coupling is highly effective for this transformation. The palladium catalyst facilitates the transmetalation and reductive elimination steps that are key to forming the new carbon-carbon bond between the two pyrrole rings. Sodium carbonate is used as the base to activate the boronic acid component.

Materials & Reagents:

  • 5-Bromo-4-methoxypyrrole-2-carboxaldehyde derivative (or a suitable precursor)

  • N-Boc-2-pyrroleboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water (10:1 mixture)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 N Hydrochloric acid (HCl)

Protocol:

  • Reaction Setup: To a round-bottom flask, add the bromopyrrole derivative (1.0 eq), N-Boc-2-pyrroleboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Solvent and Degassing: Add the 10:1 dioxane/water solvent mixture. Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the degassed mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 3-4 hours under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Adjust the pH to ~7 using 2 N HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-methoxy-2,2'-bipyrrole intermediate.

Part B: Vilsmeier-Haack Formylation to Yield MBC

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocycles.[11] The reaction proceeds through the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then attacks the electron-rich C5 position of the bipyrrole. Subsequent hydrolysis yields the final aldehyde product.[9]

Materials & Reagents:

  • 4-Methoxy-2,2'-bipyrrole intermediate (from Part A)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Mechanism of the Vilsmeier-Haack Reagent Formation and Reaction

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Attack Attack DMF->Attack Nucleophilic Attack Intermediate1 Intermediate1 Attack->Intermediate1 Forms Adduct POCl3 POCl3 POCl3->Attack VilsmeierReagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ Intermediate1->VilsmeierReagent Eliminates OP(O)Cl₂⁻ Attack2 Attack2 VilsmeierReagent->Attack2 Electrophilic Attack Bipyrrole 4-Methoxy-2,2'-bipyrrole Bipyrrole->Attack2 IminiumIntermediate IminiumIntermediate Attack2->IminiumIntermediate Forms Iminium Salt Hydrolysis Hydrolysis IminiumIntermediate->Hydrolysis + H₂O MBC Final Product (MBC) Hydrolysis->MBC Releases Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol:

  • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (1.1 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 4-methoxy-2,2'-bipyrrole intermediate (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Hydrolysis: Add saturated sodium bicarbonate solution slowly until the solution is basic (pH > 8). Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel chromatography to afford the final product, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

Summary of Reaction Parameters

ParameterPart A: Suzuki CouplingPart B: Vilsmeier-Haack Formylation
Key Reagents Pd(PPh₃)₄, Na₂CO₃POCl₃, DMF
Solvent Dioxane / WaterDichloromethane (DCM)
Temperature 100 °C0 °C to Room Temperature
Reaction Time 3 - 4 hours2 - 3 hours
Work-up Aqueous extraction, pH adjustmentIced quench, basic hydrolysis
Typical Yield 60-80%70-85%

Yields are estimates based on literature precedents and may vary depending on the specific substrates and reaction scale.[1][6]

Conclusion

The synthetic route detailed in this application note provides a reliable and well-documented method for producing 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). By combining a palladium-catalyzed Suzuki cross-coupling with a Vilsmeier-Haack formylation, researchers can access this valuable precursor for the synthesis of prodigiosin and its analogs. The protocols have been designed to be clear and reproducible, with explanations of the underlying chemical principles to empower researchers to troubleshoot and adapt the methodology for their specific needs. The resulting MBC, when used promptly in subsequent reactions, serves as an excellent example of the practical application of an in situ generated intermediate in complex molecule synthesis.

References

  • Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. (2024). Frontiers in Microbiology. [Link]

  • Two-step synthesis of the bipyrrole precursor of prodigiosins. (2023). ResearchGate. [Link]

  • Prodigiosin Synthesis in Mutants of Serratia marcesens. (1966). Journal of Bacteriology. [Link]

  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. (2013). Tetrahedron. [Link]

  • Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. (2013). Chemical Reviews. [Link]

  • Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients. (1983). Journal of Clinical Microbiology. [Link]

  • Production of Prodigiosin by Serratia marcescens 11E Using Cheese Whey-Based Medium: Optimizing Sustainable Pigment Production and Waste Valorization. (2023). MDPI. [Link]

  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. (2014). PubMed. [Link]

  • 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. (2023). Frontiers in Marine Science. [Link]

  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. (2013). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (2017). Cambridge University Press. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (1995). Indian Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2017). RSC Publishing. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

Application

Protocols for enzymatic oxidation of HBM to HBC

Enzymatic Oxidation of 4-Hydroxymethyl-dihydropyridine (HBM) to its Carboxylic Acid Metabolite (HBC): An In Vitro Protocol Using Liver Microsomes Abstract This application note provides a comprehensive guide and a detail...

Author: BenchChem Technical Support Team. Date: February 2026

Enzymatic Oxidation of 4-Hydroxymethyl-dihydropyridine (HBM) to its Carboxylic Acid Metabolite (HBC): An In Vitro Protocol Using Liver Microsomes

Abstract

This application note provides a comprehensive guide and a detailed protocol for studying the enzymatic oxidation of 4-hydroxymethyl-3,5-dimethyl-2,6-diphenyl-1,4-dihydropyridine (HBM) to its corresponding carboxylic acid derivative, 4-carboxy-3,5-dimethyl-2,6-diphenylpyridine (HBC). This metabolic transformation is a critical pathway in the biotransformation of dihydropyridine-based compounds. The protocol details an in vitro assay using human liver microsomes as the enzyme source, leveraging the activity of cytochrome P450 (CYP) enzymes. We will cover the underlying scientific principles, provide a step-by-step experimental workflow, and offer guidance on data analysis and interpretation for researchers in drug metabolism, pharmacokinetics, and related fields.

Scientific Background & Significance

The oxidation of 1,4-dihydropyridine (DHP) derivatives is a metabolic process of significant pharmacological importance.[1] Many clinically used calcium channel blockers, such as nifedipine and felodipine, are DHP compounds, and their metabolism is primarily governed by oxidative reactions. This oxidation, which converts the DHP ring to its aromatic pyridine form, is predominantly catalyzed by cytochrome P450 enzymes located in the liver.[2] Specifically, the CYP3A4 isoform has been identified as the major human catalyst involved in the dehydrogenation of most 1,4-dihydropyridine drugs.[3][4]

The conversion of HBM to HBC involves a two-step oxidation of the 4-position hydroxymethyl group to a carboxylic acid, a common metabolic reaction for primary alcohols. This process is crucial for understanding a compound's metabolic fate, clearance rate, and potential for drug-drug interactions (DDIs).[5][6] Characterizing this pathway in vitro provides essential data for pharmacokinetic modeling and predicting in vivo behavior.[7]

Proposed Reaction Mechanism

The enzymatic conversion of HBM to HBC is a sequential oxidation reaction. It is hypothesized to proceed via an aldehyde intermediate, catalyzed by CYP enzymes in the presence of molecular oxygen and the essential cofactor NADPH, which provides the necessary reducing equivalents.

The proposed pathway is as follows:

  • Alcohol Oxidation: The hydroxymethyl group of HBM is first oxidized to an aldehyde.

  • Aldehyde Oxidation: The intermediate aldehyde is further oxidized to the final carboxylic acid product, HBC.

This entire process is coupled with the aromatization of the dihydropyridine ring to a more stable pyridine ring. The overall reaction requires two equivalents of NADPH and two equivalents of O₂.

HBM_to_HBC_Pathway HBM HBM (4-hydroxymethyl-dihydropyridine) Intermediate Aldehyde Intermediate HBM->Intermediate Step 1 + O₂, + NADPH HBC HBC (4-carboxy-pyridine) Intermediate->HBC Step 2 + O₂, + NADPH

Caption: Proposed metabolic pathway of HBM to HBC via an aldehyde intermediate.

Experimental Design & Strategy

This protocol utilizes pooled human liver microsomes (HLMs) as the enzymatic source. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs, making them an ideal and widely accepted model for in vitro metabolism studies.[6]

To ensure the integrity of the results, the experimental design incorporates critical controls:

  • No-Cofactor Control: Incubations performed without the NADPH regenerating system. This control verifies that the metabolite formation is dependent on CYP activity and not due to spontaneous degradation.

  • No-Enzyme Control: Incubations performed with heat-inactivated microsomes or without any microsomes. This control accounts for any non-enzymatic conversion of the substrate.

  • Positive Control: A known substrate for CYP3A4 (e.g., testosterone or midazolam) is run in parallel to confirm the metabolic competency of the HLM batch.

Detailed Experimental Protocol

Materials and Reagents
ReagentSupplierRecommended Purity/GradeStorage Temp.
HBM (Substrate)In-house/Vendor>98%-20°C
HBC (Metabolite Standard)In-house/Vendor>98%-20°C
Pooled Human Liver Microsomes (HLMs)Corning/BioIVT20 mg/mL stock-80°C
Potassium Phosphate Buffer (pH 7.4)Sigma-Aldrich0.5 M stock solution4°C
NADPH Regenerating System (e.g., NADPH-Regen A/B)Corning-20°C
Acetonitrile (ACN) with 0.1% Formic AcidFisherHPLC GradeRoom Temperature
Ultrapure WaterMillipore18.2 MΩ·cmRoom Temperature
Testosterone (Positive Control Substrate)Sigma-Aldrich>98%Room Temperature
6β-Hydroxytestosterone (Control Metabolite)Toronto Research>98%-20°C
Preparation of Solutions
  • Phosphate Buffer (100 mM, pH 7.4): Dilute the 0.5 M stock solution with ultrapure water. Keep on ice.

  • Substrate Stock (10 mM HBM): Dissolve HBM in a suitable organic solvent (e.g., DMSO or Methanol) to create a high-concentration stock. Note: Ensure the final concentration of organic solvent in the incubation is ≤1% to avoid enzyme inhibition.

  • Working Substrate Solution (100 µM HBM): Dilute the 10 mM stock solution in the 100 mM phosphate buffer.

  • HLM Dilution (2 mg/mL): On ice, dilute the 20 mg/mL HLM stock with cold 100 mM phosphate buffer to a working concentration of 2 mg/mL.

Incubation Procedure

The final incubation volume for this protocol is 200 µL. Reactions should be performed in triplicate in a 1.5 mL microcentrifuge tube. A temperature-controlled shaking water bath or incubator is required.

StepActionRationale
1Pre-incubation: In each tube, combine 170 µL of the diluted HLM solution (2 mg/mL) and 10 µL of the working substrate solution (100 µM). For no-cofactor controls, add 20 µL of buffer instead of the NADPH system in the next step.Allows the system to reach thermal equilibrium and the substrate to bind to the enzymes.
2Pre-warm: Place the tubes in a shaking water bath set to 37°C for 5 minutes.Ensures the reaction starts at the optimal temperature for enzymatic activity.
3Initiate Reaction: Add 20 µL of the NADPH regenerating system to each tube (except no-cofactor controls) to start the reaction. Vortex briefly.NADPH is the essential cofactor that provides the reducing power for the CYP catalytic cycle.[8]
4Incubate: Incubate the reactions at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking. A time-course experiment is recommended to ensure linearity.Determines the rate of the reaction.
5Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (if used). Vortex vigorously for 30 seconds.The organic solvent denatures and precipitates the microsomal proteins, halting all enzymatic activity.
6Protein Precipitation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.Pellets the precipitated proteins, clarifying the supernatant for analysis.
7Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.The supernatant contains the substrate, metabolite, and internal standard.
Final Reaction Concentrations
ComponentStock Conc.Volume Added (µL)Final Conc. in 200 µL
HLM2 mg/mL1700.85 mg/mL
HBM (Substrate)100 µM105 µM
NADPH Regenerating SystemPer Manufacturer201X
Phosphate Buffer100 mM(as diluent)~85 mM

Analytical Methodology: HPLC

The quantification of HBM and HBC is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Example HPLC Conditions
ParameterCondition
Column C18 column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Injection Vol. 20 µL
Detection UV at 254 nm or 360 nm (DHP compounds have strong absorbance)
Column Temp. 40°C

Note: This method must be optimized for your specific compounds and system. A standard curve for HBC must be generated to allow for accurate quantification.

Overall Experimental Workflow

The entire process, from preparation to analysis, follows a logical sequence to ensure reproducibility and accuracy.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Buffers & Stock Solutions prep_enzyme Thaw & Dilute Liver Microsomes pre_warm Pre-warm Enzyme & Substrate prep_enzyme->pre_warm initiate Initiate with NADPH pre_warm->initiate incubate Incubate for Defined Time initiate->incubate terminate Terminate with Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge collect Collect Supernatant centrifuge->collect hplc HPLC-UV Analysis collect->hplc quantify Quantify HBC using Standard Curve hplc->quantify

Sources

Method

Application Notes & Protocols for the Isolation of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Introduction: The Challenge and Significance of a Key Precursor 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a pivotal biosynthetic precursor for a range of high-value natural products, including the prodiginine family of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Significance of a Key Precursor

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a pivotal biosynthetic precursor for a range of high-value natural products, including the prodiginine family of pigments known for their immunosuppressive and anticancer activities.[1][2] Its deceptively simple structure, featuring a polar hydroxyl group, an aldehyde, and two pyrrole rings, presents a unique set of challenges for isolation and purification. Unlike its more commonly reported analog, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), the free hydroxyl group significantly increases the molecule's polarity and capacity for hydrogen bonding.[3][4]

This guide provides a comprehensive overview of robust methodologies for the successful isolation of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde from both natural product extracts and synthetic reaction mixtures. As your Senior Application Scientist, I will not only detail the steps but also elucidate the underlying chemical principles, empowering you to adapt and troubleshoot these protocols for optimal purity and yield.

Core Principles: A Strategy Guided by Physicochemical Properties

An effective isolation strategy is built upon a fundamental understanding of the target molecule's behavior. The key to purifying 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde lies in leveraging its distinct characteristics:

  • High Polarity: The phenolic hydroxyl group, combined with the N-H protons of the pyrrole rings and the carbonyl oxygen, makes the molecule significantly polar. This dictates a preference for polar solvents during extraction and chromatography.

  • Hydrogen Bonding: The molecule is both a hydrogen bond donor (OH, NH) and acceptor (O=C, OH, N). This strong intermolecular interaction can lead to tailing on silica gel and influences solubility in protic versus aprotic solvents.

  • Acidity: The phenolic hydroxyl group is weakly acidic, while the pyrrole N-H protons are very weakly acidic. This property can be exploited during aqueous work-up (extraction into a mild base) but also necessitates care, as basic conditions can degrade the compound.[5]

  • Potential for Impurities: Common synthetic routes may introduce specific impurities. For instance, a Vilsmeier-Haack formylation could result in unreacted starting material or di-formylated byproducts. If the compound is produced via demethylation of a methoxy precursor, the primary impurity will be the starting material itself. Understanding the likely contaminants is crucial for selecting the appropriate purification technique.

Generalized Isolation Workflow

The overall strategy involves a multi-step process beginning with initial extraction from the crude source, followed by one or more chromatographic steps, and culminating in final purification via crystallization.

G cluster_0 Phase 1: Initial Isolation cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Final Purification & Analysis Crude_Mixture Crude Source (Reaction Mixture or Natural Extract) Extraction Liquid-Liquid Extraction (pH-adjusted) Crude_Mixture->Extraction Column_Chromatography Column Chromatography (Normal or Reversed-Phase) Extraction->Column_Chromatography Fractions Collection of Pure Fractions (TLC/HPLC Monitored) Column_Chromatography->Fractions Crystallization Crystallization Fractions->Crystallization Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Crystallization->Analysis G cluster_0 Normal-Phase (Silica Gel) cluster_1 Reversed-Phase (C18) NP_Stationary Stationary Phase Polar (Silica) NP_Mobile NP_Mobile NP_Elution Elution Order Least Polar First RP_Elution Elution Order Most Polar First NP_Elution->RP_Elution Opposite Elution Order RP_Stationary Stationary Phase Non-polar (C18) RP_Mobile RP_Mobile

Sources

Application

Application Note: Chemo-Enzymatic Synthesis of Prodigiosin via HBC/MBC Bipyrrole Intermediates

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the synthesis of Prodigiosin, specifically focusing on the utilization of the HBC (4-hydroxy-2,2'-bipyrrole-5-carbaldehyde) i...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the synthesis of Prodigiosin, specifically focusing on the utilization of the HBC (4-hydroxy-2,2'-bipyrrole-5-carbaldehyde) intermediate.

This guide addresses the specific chemical nuance that HBC is the demethylated precursor. To synthesize Prodigiosin (which is methoxylated), the protocol must include a methylation step to convert HBC to MBC (4-methoxy-2,2'-bipyrrole-5-carbaldehyde) prior to or concurrent with the final condensation.[1][2][3]

Executive Summary

Prodigiosin is a tripyrrole red pigment produced by Serratia marcescens exhibiting potent immunosuppressive and anticancer properties. The convergent synthesis of Prodigiosin relies on the coupling of two key biosynthetic intermediates: the bipyrrole moiety and the monopyrrole moiety.[4][5][6][7]

This guide details the synthesis of Prodigiosin starting from the HBC intermediate (4-hydroxy-2,2'-bipyrrole-5-carbaldehyde).[1][2][3][6][8] Note that direct condensation of HBC yields Norprodigiosin. To obtain Prodigiosin, the HBC scaffold must undergo O-methylation to form MBC (4-methoxy-2,2'-bipyrrole-5-carbaldehyde), followed by acid-catalyzed condensation with the monopyrrole MAP (2-methyl-3-amylpyrrole).[1][2][5]

Scientific Background & Mechanism[1][4][5][6][8][9][10]

The Biosynthetic Logic (The "Pig" Cluster)

In the native Serratia pathway, the synthesis is bifurcated:

  • MAP Pathway: Synthesis of the monopyrrole (Ring C).

  • MBC Pathway: Synthesis of the bipyrrole (Rings A & B).[6]

    • HBC is the immediate precursor to MBC.

    • The enzyme PigN (or RedI in Streptomyces) methylates the hydroxyl group of HBC to generate MBC.

  • Condensation: The enzyme PigC condenses MAP and MBC to form Prodigiosin.[1][4][6]

Chemical Strategy

For laboratory synthesis, we mimic this pathway. We utilize Acid-Catalyzed Condensation (The Wasserman/Gottlieb method) which is more robust for synthetic chemistry than using purified PigC enzymes, provided the intermediates are available.

Reaction Scheme:

  • Methylation:

    
    
    
  • Condensation:

    
    
    
Pathway Visualization

ProdigiosinPath HBC HBC (4-hydroxy-bipyrrole-aldehyde) MBC MBC (4-methoxy-bipyrrole-aldehyde) HBC->MBC Step 1: O-Methylation (PigN / MeI) PROD PRODIGIOSIN (Tripyrrole Pigment) MBC->PROD Step 2: Condensation (PigC / HCl) MAP MAP (2-methyl-3-amylpyrrole) MAP->PROD Convergent Step

Figure 1: Convergent synthesis pathway. HBC must be methylated to MBC before condensing with MAP to yield Prodigiosin.[1][2][3]

Experimental Protocols

Materials & Reagents[7]
  • HBC Intermediate: Isolated from Serratia

    
    pigN mutant or chemically synthesized (See Ref 1).
    
  • MAP Intermediate: Isolated from Serratia

    
    pigC mutant or chemically synthesized via Paal-Knorr (See Ref 2).
    
  • Methyl Iodide (MeI): 99%, stabilized.

  • Potassium Carbonate (K₂CO₃): Anhydrous.

  • Ethanol (EtOH): Absolute.

  • Hydrochloric Acid (HCl): 1N in Ethanol (freshly prepared).

  • Solvents: Acetone (dry), Dichloromethane (DCM), DMSO.

Protocol A: Conversion of HBC to MBC (O-Methylation)

Rationale: HBC possesses a free hydroxyl group at the C4 position. To synthesize Prodigiosin, this must be converted to a methoxy group.

  • Dissolution: Dissolve 10 mg (0.05 mmol) of HBC in 2 mL of anhydrous Acetone.

  • Base Addition: Add 14 mg (0.1 mmol, 2 eq) of anhydrous K₂CO₃. Stir at room temperature for 10 minutes to deprotonate the phenol.

  • Methylation: Add 6.2 µL (0.1 mmol, 2 eq) of Methyl Iodide (MeI) dropwise.

    • Safety Note: MeI is a neurotoxin and alkylating agent. Work in a fume hood.

  • Reflux: Heat the mixture to mild reflux (approx. 60°C) for 2 hours. Monitor via TLC (Silica, 5% MeOH in DCM). MBC is less polar than HBC.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the K₂CO₃ solids.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with water (2x). Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >85% conversion to MBC .

Protocol B: Condensation of MBC and MAP (The Synthesis)

Rationale: The aldehyde of MBC condenses with the unsubstituted alpha-position of MAP. Acid catalysis promotes the formation of the azafulvene-type linkage characteristic of prodiginines.

  • Preparation: In a light-protected vial (Prodigiosin is photosensitive), dissolve the MBC obtained in Protocol A (approx 10 mg) and MAP (7.5 mg, 1.0 eq) in 2 mL of absolute Ethanol.

  • Acid Catalysis: Add 0.5 mL of 1N HCl in Ethanol .

    • Observation: The solution should immediately turn a deep, intense pink/red color. This "Prodigiosin Red" is the protonated salt form.

  • Reaction: Stir at Room Temperature for 30 minutes.

    • Note: The reaction is rapid. Extended heating is unnecessary and may degrade the product.

  • Quenching & Extraction:

    • Dilute with 10 mL DCM.

    • Add 10 mL saturated NaHCO₃ (aq) to neutralize.

    • Color Shift: Upon neutralization, the organic layer will shift from Pink/Red to Orange/Yellow (the free base form of Prodigiosin).

  • Purification:

    • Separate the organic layer.

    • Wash with Brine. Dry over Na₂SO₄.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 5% Methanol in DCM.

    • Fraction Collection: Collect the distinct orange/red band.

Quality Control & Validation

Analytical Specifications
ParameterMethodAcceptance Criteria
Appearance VisualMetallic green sheen (solid); Red (acidic soln); Orange (basic soln)
Mass Spectrometry ESI-MS (+)m/z 324.4 [M+H]⁺ (Calc: 323.199)
UV-Vis Absorbance MeOH + HCl

= 535 nm (Intense Red)
UV-Vis Absorbance MeOH + NaOH

= 460 nm (Yellow/Orange)
¹H-NMR 500 MHz, CDCl₃Distinctive methoxy singlet at

4.0 ppm
The "Prodigiosin Shift" Test

A rapid benchtop validation of the synthesized product is the pH-dependent color shift.

  • Take an aliquot of the product in Ethanol (Orange).

  • Add 1 drop of concentrated HCl.

  • Pass: Immediate shift to bright pink/red (

    
     535 nm).
    
  • Add excess NaOH.

  • Pass: Reversion to yellow/orange (

    
     460 nm).
    
Validation Workflow Diagram

QCWorkflow Sample Crude Reaction Mix Extract DCM Extraction (Neutral pH) Sample->Extract Visual Visual Check: Orange Color? Extract->Visual AcidTest Acid Test (HCl): Shift to RED? Visual->AcidTest Aliquot HPLC HPLC/MS Validation (Target m/z 324.4) Visual->HPLC Purified Fraction

Figure 2: Step-by-step QC workflow to validate the successful synthesis of Prodigiosin.

Troubleshooting & Optimization

  • Issue: Product is Purple/Blue.

    • Cause: Oxidation of the pyrrole rings or formation of higher-order oligomers.

    • Solution: Ensure the condensation is performed under Nitrogen atmosphere if possible and limit reaction time.

  • Issue: Product is Norprodigiosin (m/z 310).

    • Cause: Incomplete methylation of HBC in Step 1.

    • Solution: The condensation of unmethylated HBC with MAP yields Norprodigiosin. Ensure Protocol A (Methylation) shows complete conversion by TLC before proceeding to condensation.

  • Issue: Low Yield.

    • Cause: Polymerization of the aldehyde (MBC).

    • Solution: Use fresh MBC. Bipyrrole aldehydes are unstable over long storage periods.

References

  • Williamson, N. R., et al. (2006). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) synthase. Molecular Microbiology.

  • Wasserman, H. H., et al. (1960). The Structure and Synthesis of Prodigiosin.[9] Journal of the American Chemical Society.

  • Harris, A. K., et al. (2004). The Serratia gene cluster encoding biosynthesis of the red antibiotic, prodigiosin.[4][5] Microbiology.

  • Chawrai, S. R., et al. (2012). Mutational analysis of the bipyrrole precursor synthase in prodigiosin biosynthesis. Chemical Science.

Sources

Method

Application Note: Selective O-Methylation of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

This Application Note is designed for research scientists and process chemists involved in the synthesis of pyrrolylpyrromethene natural products, specifically the Prodiginines . Target Molecule: 4-Methoxy-2,2'-bipyrrole...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pyrrolylpyrromethene natural products, specifically the Prodiginines .

Target Molecule: 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) Precursor: 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) Primary Application: Key intermediate in the total synthesis of Prodigiosin , Undecylprodigiosin , and Tambjamines .

Part 1: Executive Summary & Chemical Context

The synthesis of Prodigiosin (a tripyrrole red pigment with potent immunosuppressive and anticancer activity) relies on the condensation of two key fragments: the "A-B ring" system (MBC) and the "C-ring" (2-methyl-3-amylpyrrole or MAP).

The conversion of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) to MBC is a critical checkpoint. This step requires the chemoselective methylation of the C4-hydroxyl group. The challenge lies in the molecule's tautomeric nature; HBC exists in equilibrium between its hydroxy-pyrrole (aromatic) and pyrrolinone (keto) forms. Furthermore, the presence of two nucleophilic pyrrolic nitrogens creates a risk of competitive N-methylation, which irreversibly destroys the biological activity of the final prodigiosin analog.

This protocol details the "Rapoport-Holden" Optimized Methylation , utilizing phase-controlled base catalysis to lock the O-alkylation pathway, ensuring high yields (>85%) and minimal N-alkylated byproducts.

Part 2: Mechanistic Insight & Chemoselectivity

To achieve O-methylation over N-methylation, we exploit the Hard-Soft Acid-Base (HSAB) principle and pKa differences.

  • Acidity: The C4-hydroxyl proton (pKa ~9-10) is more acidic than the pyrrole NH (pKa ~17) due to resonance stabilization of the phenoxide-like anion.

  • The Tautomer Trap: In solution, HBC favors the pyrrolinone (keto) tautomer. However, the use of a mild base (Potassium Carbonate) generates the oxy-anion , which restores aromaticity to the pyrrole ring.

  • Selectivity: The oxy-anion is a "harder" nucleophile than the nitrogen, reacting rapidly with "hard" methylating agents like Dimethyl Sulfate (DMS).

Diagram 1: Tautomeric Equilibrium & Reaction Pathway

G HBC_Keto HBC (Keto Form) (Pyrrolinone) HBC_Enol HBC (Enol Form) (Aromatic) HBC_Keto->HBC_Enol Tautomerism Intermediate Oxy-Anion Intermediate (Aromaticity Restored) HBC_Enol->Intermediate Deprotonation (K2CO3) MBC MBC (Target) (4-Methoxy-2,2'-bipyrrole...) Intermediate->MBC O-Methylation (Major Pathway) SideProduct N-Methylated Byproduct (Avoided) Intermediate->SideProduct N-Methylation (Minor Pathway) Reagent Dimethyl Sulfate (Me2SO4) Reagent->Intermediate + Me+

Caption: Chemoselective activation of the hydroxyl group restores aromaticity, driving the reaction toward O-methylation.

Part 3: Optimized Experimental Protocol

Safety Warning: Dimethyl Sulfate (DMS) is a potent carcinogen and highly toxic via inhalation and skin absorption. All operations must be performed in a functioning fume hood. Wear double nitrile gloves. A solution of concentrated ammonium hydroxide or NaOH must be available to quench spills immediately.

Materials
  • Substrate: 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) [Dried in vacuo].

  • Reagent: Dimethyl Sulfate (DMS) [1.2 - 1.5 equivalents].

  • Base: Potassium Carbonate (

    
    ), anhydrous [2.0 equivalents].
    
  • Solvent: Acetone (HPLC grade, dried over molecular sieves) or anhydrous DMF.

Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried Round Bottom Flask (RBF) with HBC (1.0 eq) and anhydrous

      
       (2.0 eq).
      
    • Add anhydrous Acetone (0.1 M concentration relative to HBC). Note: Acetone is preferred over DMF for easier workup, provided the starting material is sufficiently soluble.

  • Activation:

    • Stir the suspension vigorously at Room Temperature (RT) for 15 minutes. The color may shift, indicating deprotonation and formation of the anion.

  • Methylation (The Critical Step):

    • Add Dimethyl Sulfate (1.2 eq) dropwise via a syringe over 10 minutes. Do not dump the reagent at once; controlling the concentration prevents non-selective alkylation.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to Reflux (approx. 56°C) for 4–6 hours.

  • Monitoring:

    • Monitor via TLC (Eluent: 40% Ethyl Acetate in Hexanes).

    • HBC

      
      :  ~0.2 (Streaks due to OH).
      
    • MBC

      
      :  ~0.5–0.6 (Distinct spot).
      
    • Stop reaction when starting material is <5%.

  • Quenching (Safety Critical):

    • Cool the mixture to RT.

    • Add Triethylamine (2 eq) or concentrated aqueous Ammonia (2 mL) and stir for 30 minutes. This destroys unreacted Dimethyl Sulfate.

  • Workup:

    • Filter off the inorganic salts (

      
       and 
      
      
      
      ). Wash the solid cake with acetone.
    • Concentrate the filtrate under reduced pressure to yield a crude solid.[1][2]

    • Redissolve in Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from Methanol/Water is often sufficient.

    • If necessary, flash chromatography (Silica Gel, Gradient: 10%

      
       40% EtOAc/Hexanes).
      

Part 4: Process Validation & QC

The conversion is validated by the disappearance of the broad OH signal and the appearance of a sharp methoxy singlet in the proton NMR.

Table 1: Spectral Characterization of MBC
FeatureChemical Shift (

)
MultiplicityAssignmentDiagnostic Note

NMR
3.84 Singlet (3H)-OCH3 Definitive proof of methylation
9.30Singlet (1H)-CHOAldehyde proton
6.12Doublet (1H)Pyrrole-CHRing A proton
6.27Singlet (1H)Pyrrole-CHRing B proton
11.2 - 11.4Broad Singlet-NHPyrrole NH (remains intact)

NMR
57.8 Quartet-OCH3 Methoxy Carbon
171.6Doublet-CHOCarbonyl Carbon
MS (ESI) 213.06

Parent IonCalc for

Data grounded in recent isolation/synthesis papers (Frontiers, 2023).

Part 5: Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Start Start: HBC + K2CO3 in Anhydrous Acetone Activation Stir 15 min @ RT (Anion Formation) Start->Activation Addition Add DMS Dropwise (Control Exotherm) Activation->Addition Reflux Reflux 4-6 Hours (Monitor TLC) Addition->Reflux Quench CRITICAL: Add NH4OH/Et3N (Destroy Excess DMS) Reflux->Quench Workup Filter Salts -> Concentrate -> Extract (EtOAc/Water) Quench->Workup Purify Recrystallize (MeOH) or Flash Column Workup->Purify End Pure MBC (Yellow/Tan Solid) Purify->End

Caption: Step-by-step synthetic workflow emphasizing the critical safety quench step.

Part 6: Troubleshooting & Biosynthetic Notes

Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Wet solvent or old

      
      . Water quenches the oxy-anion.
      
    • Fix: Use freshly dried acetone and flame-dry glassware.

  • Issue: N-Methylation observed (New spots > 0.7 Rf).

    • Cause: Reaction temperature too high or base too strong (e.g., NaH).

    • Fix: Stick to Carbonate bases; ensure dropwise addition of DMS.

  • Issue: Product is dark/tarry.

    • Cause: Polymerization of the aldehyde.

    • Fix: Perform reaction under Nitrogen/Argon atmosphere; store MBC in the dark at -20°C.

Biosynthetic Context (PigF)

While this protocol focuses on chemical synthesis, it is worth noting that in nature (Serratia marcescens), this transformation is catalyzed by the enzyme PigF (an O-methyltransferase). PigF specifically methylates the 4-hydroxy group of HBC using S-adenosylmethionine (SAM) as the methyl donor. Understanding this enzymatic specificity validates the chemical requirement for strict regioselectivity at the Oxygen position.

References

  • Isolation and Characterization of MBC

    • Title: 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products...[1][2][3][4][5]

    • Source: Frontiers in Marine Science (2023)
    • URL:[Link]

  • Synthetic Routes to Prodigiosin Precursors

    • Title: Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines.[1][3]

    • Source: Tetrahedron (via PubMed Central)
    • URL:[Link]

  • Biosynthetic Pathway (PigF)

    • Title: The last step in the MBC biosynthesis pathway: PigF transfers a methyl group to HBC.[5]

    • Source: ResearchGate (Snippet/Abstract)[1][4]

    • URL:[Link][5]

  • Foundational Chemistry (Rapoport Method)

Sources

Application

Chemical synthesis of 2,2'-bipyrrole-5-carbaldehyde derivatives

An In-Depth Guide to the Chemical Synthesis of 2,2'-Bipyrrole-5-Carbaldehyde Derivatives Authored by a Senior Application Scientist Introduction: The Central Role of 2,2'-Bipyrrole-5-Carbaldehydes in Bioactive Natural Pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemical Synthesis of 2,2'-Bipyrrole-5-Carbaldehyde Derivatives

Authored by a Senior Application Scientist

Introduction: The Central Role of 2,2'-Bipyrrole-5-Carbaldehydes in Bioactive Natural Product Synthesis

The 2,2'-bipyrrole core is a privileged scaffold in a range of biologically active natural products. Among the most potent of these are the prodiginines, a family of tripyrrolic alkaloids renowned for their vibrant red pigmentation and significant therapeutic potential, including immunosuppressive, anticancer, and antimalarial activities.[1][2][3][4] The key biosynthetic precursor and a critical synthetic building block for these complex molecules is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and its derivatives.[5][6][7][8]

Access to a diverse library of MBC analogs is paramount for conducting detailed structure-activity relationship (SAR) studies, which are essential for optimizing the pharmacological properties of prodiginine-based drug candidates.[2][9] The ability to synthetically modify the bipyrrole core allows researchers to fine-tune potency, selectivity, and metabolic stability.

This comprehensive guide details robust and versatile synthetic strategies for preparing a range of 2,2'-bipyrrole-5-carbaldehyde derivatives. We will delve into the mechanistic principles behind the chosen reactions, provide detailed, field-proven protocols, and present the necessary data for compound verification. The methodologies described herein are designed to be both scalable and adaptable, empowering researchers in medicinal chemistry and drug development.

Strategic Overview: Pathways to the Bipyrrole Core

The construction of functionalized 2,2'-bipyrrole-5-carbaldehydes can be broadly approached through two primary strategies:

  • Late-Stage Formylation: Building the substituted 2,2'-bipyrrole core first, followed by the introduction of the C5-aldehyde group, typically via an electrophilic substitution like the Vilsmeier-Haack reaction.

  • Convergent Synthesis via Cross-Coupling: Synthesizing two separate, functionalized pyrrole monomers and joining them in a convergent manner, most commonly through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][10]

This guide will focus primarily on the Suzuki coupling approach due to its exceptional modularity, functional group tolerance, and the commercial availability of many starting materials. The Vilsmeier-Haack reaction will be discussed as a key method for installing the crucial aldehyde functionality.

G cluster_0 Monopyrrole Precursors cluster_1 Core Synthesis cluster_2 Functionalization & Final Product A Substituted Pyrrole-A C Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->C B Substituted Pyrrole-B B->C D 2,2'-Bipyrrole Core C->D E Vilsmeier-Haack Formylation D->E F 2,2'-Bipyrrole-5-carbaldehyde Derivative E->F

General synthetic workflow for 2,2'-bipyrrole-5-carbaldehyde derivatives.

Part 1: The Suzuki-Miyaura Coupling Strategy for B-Ring Alkylated Derivatives

The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most powerful and versatile method for constructing C(sp²)–C(sp²) bonds, including the linkage between two pyrrole heterocycles.[11][12][13] This strategy involves the reaction of a pyrrole boronic acid (or its ester derivative) with a halogenated pyrrole. The key advantage is the ability to synthesize each pyrrole half with desired substituents before the coupling event, allowing for a highly convergent and flexible approach.[7][10]

Principle and Mechanistic Insight

The catalytic cycle of the Suzuki coupling is a well-established sequence of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophilic coupling partner.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The use of an N-Boc (tert-butyloxycarbonyl) protecting group on the pyrrole boronic acid is a critical experimental choice. It serves to stabilize the often-delicate boronic acid, preventing protodeboronation, and improves solubility in organic solvents.[8]

Suzuki_Workflow A Start: Substituted Pyrrole (e.g., 3-Ethyl-1H-pyrrole) B Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) A->B C Intermediate A: 4-Ethylpyrrole-2-carbaldehyde B->C D Step 2: Regioselective Bromination (DBDMH, THF, -78°C to RT) C->D E Electrophile: 5-Bromo-4-ethylpyrrole-2-carbaldehyde D->E M Step 3: Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C) E->M F Start: 1H-Pyrrole G Step 1: Boc Protection (Boc₂O) F->G H N-Boc-pyrrole G->H I Step 2: Bromination (NBS) H->I J 2-Bromo-N-Boc-pyrrole I->J K Step 3: Borylation (n-BuLi, B(OiPr)₃) J->K L Nucleophile: N-Boc-2-pyrroleboronic acid K->L L->M N Step 4: Boc Deprotection (LiOH, THF/MeOH) M->N O Final Product: 4-Ethyl-2,2'-bipyrrole-5-carbaldehyde N->O Vilsmeier_Reaction A Reagent Generation DMF DMF (Dimethylformamide) VR Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->VR POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VR Iminium Iminium Salt Intermediate VR->Iminium B Electrophilic Substitution Bipyrrole Substituted 2,2'-Bipyrrole Bipyrrole->Iminium Attacks VR Product Final Aldehyde Product Iminium->Product Hydrolyzes C Hydrolysis Workup Aqueous Work-up (H₂O) Workup->Product

Sources

Method

Application Notes and Protocols: Purification of Unstable Bipyrrole Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Bipyrrole Instability in Synthesis Bipyrrole scaffolds are pivotal structural motifs in a vast array of biologically active n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Bipyrrole Instability in Synthesis

Bipyrrole scaffolds are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1] Their prevalence in compounds with antimicrobial, antitumor, and immunosuppressive properties underscores their significance in drug discovery.[1][2] Notably, the prodigiosin family of tripyrrole pigments, synthesized through the enzymatic condensation of a monopyrrole and a bipyrrole precursor, showcases a range of activities including anticancer and antibacterial properties.[2][3] The synthesis of these complex molecules often relies on the preparation and purification of functionalized bipyrrole intermediates. However, these intermediates are frequently unstable, susceptible to oxidation, polymerization, or rearrangement under typical purification conditions. This inherent instability presents a significant bottleneck in synthetic campaigns, demanding specialized handling and purification protocols to preserve their structural integrity.

This guide provides a detailed exploration of robust methods for the purification of unstable bipyrrole intermediates, with a focus on practical, step-by-step protocols and the underlying principles that govern their success.

Understanding the Instability of Bipyrrole Intermediates

The instability of bipyrrole intermediates often stems from several key factors:

  • Oxidation: The electron-rich nature of the pyrrole rings makes them susceptible to oxidation, leading to the formation of colored impurities and decomposition products.

  • Acid/Base Sensitivity: Pyrrole and its derivatives can be sensitive to both acidic and basic conditions, which can catalyze polymerization or rearrangement reactions. For instance, prodigiosin biosynthesis involves the condensation of precursors under acidic conditions.[4]

  • Light and Temperature Sensitivity: Exposure to light and elevated temperatures can promote degradation pathways.

  • Steric and Electronic Effects: The substituents on the bipyrrole core can significantly influence its stability. Electron-withdrawing groups can sometimes stabilize the system, while other functionalities may render it more reactive.

A thorough understanding of the specific instability of a target bipyrrole is crucial for selecting an appropriate purification strategy. Preliminary stability studies on a small scale, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are highly recommended.

Strategic Approaches to Purification

The successful purification of unstable bipyrrole intermediates hinges on minimizing exposure to detrimental conditions. The following strategies are presented in order of increasing complexity and should be selected based on the specific properties of the compound.

Rapid Filtration and Solvent Washing

For reactions that yield the bipyrrole intermediate as a solid precipitate and where impurities are largely soluble in the reaction solvent, a rapid filtration and washing protocol can be effective.

Core Principle: This method leverages differences in solubility between the desired product and impurities for a quick, initial purification.

Protocol:

  • Upon reaction completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Set up a Büchner funnel with an appropriate filter paper.

  • Rapidly filter the crude product under vacuum.

  • Wash the filter cake with a minimal amount of cold, fresh solvent. The choice of wash solvent is critical; it should be one in which the product has low solubility, but the impurities are reasonably soluble. Hexane is often a good initial choice for washing nonpolar impurities from more polar products.[5]

  • Continue to pull a vacuum for a few minutes to remove as much solvent as possible.

  • Immediately transfer the solid to a vacuum desiccator for thorough drying at room temperature, protected from light.

Low-Temperature Crystallization

Crystallization is a powerful purification technique that can yield highly pure material. For unstable compounds, performing this at low temperatures can mitigate degradation.[6][7]

Core Principle: This technique relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered, leading to the formation of crystals.[7] Impurities, being present in lower concentrations, ideally remain in solution.

Protocol:

  • Dissolve the crude bipyrrole intermediate in a minimal amount of a suitable solvent at room temperature or slightly above. The ideal solvent is one in which the compound is sparingly soluble at low temperatures but moderately soluble at room temperature.

  • Filter the solution while warm (if necessary) to remove any insoluble impurities.

  • Slowly cool the solution in a controlled manner. This can be achieved by placing the flask in a refrigerator, followed by a freezer. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Once a significant amount of crystalline material has formed, collect the crystals by vacuum filtration, using a pre-chilled Büchner funnel and flask.

  • Wash the crystals with a small amount of the ice-cold crystallization solvent.

  • Dry the crystals under high vacuum at low temperature.

Data Presentation: Solvent Selection for Low-Temperature Crystallization

Solvent SystemPolarityBoiling Point (°C)Notes
Dichloromethane/HexaneMedium/Low40 / 69A common combination for inducing crystallization of moderately polar compounds.[8]
Toluene/HexaneLow111 / 69Good for less polar bipyrroles.
Ethyl Acetate/HexaneMedium/Low77 / 69A versatile system with a good balance of polarity.
MethanolHigh65Can be effective for more polar bipyrroles, often cooled to -20°C or lower.

Visualization: Workflow for Low-Temperature Crystallization

G A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (remove insolubles) A->B C Slow Cooling (e.g., RT -> 0°C -> -20°C) B->C D Crystal Formation C->D E Vacuum Filtration (cold) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum (low temperature) F->G H Pure Crystalline Product G->H

Caption: Workflow for purifying unstable intermediates via low-temperature crystallization.

Inert Atmosphere Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses positive pressure to accelerate solvent flow, making it a cornerstone of purification in organic synthesis.[9] For air-sensitive bipyrroles, performing this technique under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation.

Core Principle: This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[9][10] An inert atmosphere displaces oxygen, preventing oxidation of sensitive compounds during purification.

Protocol:

  • Solvent System Selection: Identify a suitable solvent system using TLC. The ideal system will give the desired bipyrrole an Rf value of approximately 0.2-0.3.[10]

  • Column Packing:

    • Dry pack the column with silica gel (230-400 mesh is typical for flash chromatography).[10]

    • Flush the column with the chosen eluent under positive pressure to create a well-packed bed.[11][12] It is crucial not to let the column run dry.[11]

    • Equilibrate the column with the initial eluent under a gentle stream of inert gas.

  • Sample Loading:

    • Dissolve the crude bipyrrole in a minimal amount of a suitable solvent, ideally the eluent.

    • If the compound is not very soluble in the eluent, a "dry loading" technique can be used: dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure with nitrogen or argon to achieve a flow rate of about 2 inches per minute.[11][12]

    • Collect fractions and monitor the elution by TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).

    • Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Visualization: Inert Atmosphere Flash Chromatography Setup

G cluster_0 Inert Gas Source (N2 or Ar) cluster_1 Flash Chromatography Column cluster_2 Fraction Collector GasSource SolventReservoir Eluent Reservoir GasSource->SolventReservoir Positive Pressure Column Silica Gel Column SolventReservoir->Column Sample Sample Band Stopcock Stopcock Fractions Collection Tubes Stopcock->Fractions Eluted Fractions

Caption: Schematic of an inert atmosphere flash chromatography setup.

Data Presentation: Common Solvent Systems for Flash Chromatography of Bipyrroles

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumA versatile system for a wide range of bipyrrole polarities.
Dichloromethane / MethanolMedium to HighFor more polar bipyrroles; start with a low percentage of methanol.
Toluene / AcetoneLow to MediumAn alternative to hexane/ethyl acetate, can offer different selectivity.

Advanced Considerations and Troubleshooting

  • Use of Deactivated Silica: For particularly acid-sensitive bipyrroles, standard silica gel can be too acidic. Deactivated silica, prepared by treating silica gel with a base like triethylamine, can be used. A common practice is to flush the packed column with a solvent mixture containing a small percentage (e.g., 1-2%) of triethylamine before loading the sample.

  • Reversed-Phase Chromatography: For highly polar or water-soluble bipyrroles, reversed-phase flash chromatography using a C18-functionalized silica gel may be more effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Characterization of Purified Intermediates: Due to their instability, it is crucial to characterize the purified bipyrroles immediately. NMR spectroscopy is a primary tool for structural confirmation.[13] LC-MS can provide information on purity and molecular weight.

Conclusion

The purification of unstable bipyrrole intermediates is a demanding yet achievable task that requires careful planning and execution. By understanding the nature of the instability and employing strategies that minimize exposure to harsh conditions—such as rapid filtration, low-temperature crystallization, and inert atmosphere flash chromatography—researchers can successfully isolate these valuable synthetic precursors. The protocols and principles outlined in this guide provide a robust framework for navigating the challenges associated with these sensitive molecules, thereby facilitating the synthesis of complex, biologically active compounds for drug discovery and development.

References

  • Gerber, N. N., & Stahly, D. P. (1974). Isolation and Purification of Prodigiosin from Vibrio psychroerythrus. Journal of Bacteriology, 118(2), 756–757. [Link]

  • Fu, S., et al. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Microbiology, 15. [Link]

  • Nadaf, S. B., et al. (2016). PRODUCTION, PURIFICATION, IDENTIFICATION OF PRODIGIOSIN FROM SERRATIA SP. AND ITS ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 1(6), 326-337. [Link]

  • Hubbard, R., & Rimington, C. (1950). The biosynthesis of prodigiosin, the tripyrrylmethene pigment from Bacillus prodigiosus (Serratia marcescens). Biochemical Journal, 46(2), 220–225. [Link]

  • Suryawanshi, V., et al. (2020). Production, purification and characterization of prodigiosin by Serratia nematodiphilia (NCIM 5606) using solid-state fermentation with various substrate. Annals of Phytomedicine, 9(2). [Link]

  • Voskressensky, L. G., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, 29(4), 885. [Link]

  • University of Rochester. (n.d.). How to Run a Flash Column. Department of Chemistry. [Link]

  • Haskins, C. M., et al. (2014). Substituted 2,2′-bipyrroles and pyrrolylfurans via intermediate isoxazolylpyrroles. Beilstein Journal of Organic Chemistry, 10, 2521–2527. [Link]

  • Rastogi, N., et al. (2013). Two-step synthesis of the bipyrrole precursor of prodigiosins. Organic & Biomolecular Chemistry, 11(30), 4979-4981. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (112), 54245. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Ling, B., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Crystals, 11(7), 743. [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Department of Chemistry. [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1775-1801. [Link]

  • Varjosaari, S. E., et al. (2025). Low-Temperature Dynamics at Nano- and Macroscales: Organic Crystal That Exhibits Low-Temperature Molecular Motion and the Thermosalient Effect. Chemistry of Materials. [Link]

  • Ahmad Rather, I. (2020, September 15). How to remove excess pyrrole from a reaction mixture? ResearchGate. [Link]

  • Conti, P., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 215, 113279. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Welcome to the technical support center for 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the critical issue of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the critical issue of compound stability, specifically the prevention of oxidation. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde, and why is it so susceptible to oxidation?

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a heterocyclic compound featuring a bipyrrole core, a hydroxyl group, and an aldehyde group. This specific combination of functional groups makes the molecule electronically rich and highly prone to oxidation.[1][2]

  • Pyrrole Ring System: The pyrrole rings are electron-rich aromatic systems that are inherently susceptible to oxidative degradation.[3][4] Oxidation can lead to ring-opening or the formation of less aromatic species like pyrrolin-2-ones.[3][5]

  • Hydroxyl (-OH) Group: The hydroxyl group is a strong electron-donating group that further increases the electron density of the aromatic system, making it more easily oxidized.

  • Aldehyde (-CHO) Group: Aldehydes are themselves prone to oxidation, typically converting to carboxylic acids.[6] This is a common degradation pathway for many aromatic aldehydes.[7]

The combination of these features means that exposure to atmospheric oxygen, light, or elevated temperatures can rapidly degrade the compound, compromising experimental results.[8]

Q2: What are the common visual and analytical signs of compound oxidation?

Detecting degradation early is crucial. Here are the key indicators:

  • Visual Changes: A primary sign of degradation is a change in color. Fresh, pure 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is often a pale solid. Upon oxidation, you may observe a gradual shift to yellow, brown, or even dark polymeric material. The formation of a precipitate can also indicate polymerization, a common degradation pathway for volatile aldehydes.[6]

  • Analytical Changes (Chromatography & Spectroscopy):

    • TLC/LC-MS: You may observe the appearance of new spots or peaks, often with different polarity than the parent compound. Degradation can manifest as reduced peak area for the target aldehyde and the emergence of extraneous peaks in the chromatogram.[6]

    • NMR Spectroscopy: The proton and carbon NMR spectra may show new, unexpected signals. A common sign of aldehyde oxidation is the disappearance of the characteristic aldehyde proton signal (~9-10 ppm) and the appearance of a broad peak corresponding to a carboxylic acid proton.

If you observe any of these signs, it is critical to reassess your handling and storage procedures.

Q3: What are the primary factors that accelerate the oxidation of this compound?

Several environmental and experimental factors can significantly accelerate the degradation of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde:

  • Oxygen: This is the most significant factor. Direct exposure to air provides the primary oxidant.[9][10]

  • Light: UV light can promote photo-oxidation, providing the energy to initiate radical chain reactions.[7][8]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation.[7][8] Storing the compound at room temperature or heating it in the presence of air is highly detrimental.

  • Solvent Choice: The purity and type of solvent are critical. Solvents that are not properly degassed contain dissolved oxygen, which can readily react with the compound.[9] Protic solvents might also participate in degradation pathways.

  • Presence of Metal Impurities: Trace metals can catalyze oxidation reactions. Ensure all glassware is scrupulously clean.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: "My compound changed color during workup or purification."

A color change during aqueous workup or column chromatography is a strong indicator of on-the-fly oxidation.

  • Causality: Exposing the compound to oxygen-saturated solvents and the heat generated by the concentration process (rotary evaporation) creates ideal conditions for degradation. Silica gel used in chromatography can also have acidic sites that may catalyze decomposition.

  • Solution:

    • Use Degassed Solvents: For all extraction and chromatography steps, use solvents that have been thoroughly degassed.[9][11]

    • Minimize Heat: Concentrate your fractions at the lowest possible temperature on the rotary evaporator.

    • Work Quickly: Minimize the time the compound is exposed to air and light.

    • Inert Atmosphere Chromatography: For highly sensitive compounds, consider performing flash chromatography under a positive pressure of inert gas (nitrogen or argon).

Scenario 2: "My reaction yields are low and I suspect my starting material has degraded."

If your starting material has been stored improperly, it may have partially oxidized, leading to lower-than-expected yields in subsequent reactions.

  • Causality: Storing the compound in a standard vial on the shelf, even for a short period, can lead to significant degradation.

  • Solution:

    • Verify Purity Before Use: Always check the purity of the starting material by an appropriate analytical method (e.g., NMR or LC-MS) before starting a reaction.

    • Implement Strict Storage Protocols: Store the solid compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, at low temperatures (-20°C is recommended for long-term storage).[6][8]

Protocols for Preventing Oxidation

Adherence to strict, standardized protocols is the most effective way to maintain the integrity of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde.

Protocol 1: Recommended Storage Conditions

Proper storage is the first line of defense against oxidation.[8]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces reactive oxygen from the vial headspace.[12][13]
Temperature -20°C (Long-term) or ≤ 4°C (Short-term)Reduces the kinetic rate of degradation reactions.[6]
Container Amber Glass Vial with Secure CapProtects from light-induced degradation and prevents moisture ingress.[7][8]
Aliquoting Store in small, single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles and exposure to air.[6]
Protocol 2: Handling the Compound Using Inert Atmosphere Techniques

Many chemical reactions are sensitive to moisture or gases in the air, like oxygen.[14] It's crucial to create an air-free environment for these reactions.[14]

Objective: To manipulate the solid compound or solutions of the compound without exposure to atmospheric oxygen.

Equipment: Schlenk line or glove box, nitrogen or argon source, oven-dried glassware, rubber septa, syringes, and needles.[12][15]

Workflow Diagram:

G cluster_prep Preparation cluster_handling Compound Handling cluster_reaction Reaction A 1. Flame-dry all glassware under vacuum. B 2. Cool to RT under inert gas (N2/Ar). A->B C 3. Backfill vial containing compound with inert gas. B->C D 4. Add degassed solvent via syringe. C->D E 5. Withdraw solution using a gas-tight syringe. D->E F 6. Transfer solution to the reaction flask. E->F G 7. Perform reaction under a positive pressure of inert gas. F->G

Caption: Workflow for handling air-sensitive compounds.

Step-by-Step Procedure:

  • Prepare Glassware: Thoroughly oven-dry or flame-dry all glassware (flasks, syringes, etc.) to remove adsorbed water and cool under a stream of inert gas.[15][16]

  • Establish Inert Atmosphere: Place the vial containing the solid compound in a larger flask. Seal the flask with a rubber septum, and then use a Schlenk line to evacuate the air and backfill with nitrogen or argon. Repeat this cycle three times.[15]

  • Prepare Solution: If a solution is needed, use a solvent that has been degassed by one of the methods in Protocol 3. Transfer the solvent into the vial containing the compound using a clean, dry syringe.

  • Transfer Reagent: To transfer the solution, use a gas-tight syringe that has been flushed with inert gas.[15] Insert the needle through the septum into the headspace of the vial and withdraw a small amount of inert gas (a "nitrogen buffer").[15][16] Invert the syringe, expel the gas bubble, and then slowly withdraw the desired volume of the solution.[16]

  • Maintain Positive Pressure: Ensure the reaction flask is always maintained under a slight positive pressure of inert gas, often visualized with an oil bubbler.[17]

Protocol 3: Solvent Degassing

Dissolved oxygen in solvents is a hidden threat to air-sensitive compounds.[9] Degassing is not optional; it is essential.

Method 1: Freeze-Pump-Thaw (Most Effective) This is the most rigorous method for removing dissolved gases.[9]

  • Place the solvent in a Schlenk flask sealed with a stopcock.

  • Freeze: Immerse the flask in liquid nitrogen until the solvent is completely frozen solid.[18]

  • Pump: Open the flask to a high vacuum line for 3-5 minutes to remove the gases from the headspace above the frozen solvent.[18]

  • Thaw: Close the stopcock and allow the solvent to thaw completely.[19]

  • Repeat this cycle at least three times. After the final cycle, backfill the flask with argon or nitrogen.[9]

Method 2: Purging/Sparging (Good for Large Volumes) This method involves bubbling an inert gas directly through the liquid to displace dissolved oxygen.[11][13]

  • Insert a long needle or cannula connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Provide a second, shorter needle as a vent.[11]

  • Bubble the inert gas (nitrogen or argon) through the solvent for at least 30-60 minutes. This method is less effective than Freeze-Pump-Thaw but is suitable for many applications.

Caption: Common methods for solvent degassing.

Protocol 4: Use of Antioxidant Additives

For long-term storage or during lengthy reactions, the addition of a radical scavenger can provide extra protection.

  • Butylated Hydroxytoluene (BHT): BHT is a synthetic antioxidant commonly used to prevent oxidation in organic compounds and food products.[10][20][21] It functions by scavenging free radicals, thereby terminating the chain reactions that lead to degradation.[20][22][23]

  • Application: A very small, catalytic amount of BHT (e.g., <0.01 mol%) can be added to the compound or its solution. It is particularly effective in preserving materials in packaging.[22]

  • Consideration: Ensure that BHT will not interfere with any subsequent reactions or biological assays. Its presence will be detectable by analytical methods.

By implementing these robust protocols and understanding the chemical vulnerabilities of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • University of York. (n.d.). Degassing solvents - Chemistry Teaching Labs.
  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry.
  • Zhejiang Zancheng Life Sciences Ltd. (2023, May 25). Why Is BHT Used in Foods?.
  • BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
  • Lisa Nichols. (2022, February 2). Inert Atmosphere [Video]. YouTube.
  • Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw.
  • EPFL. (n.d.). Solvent Degassing by Freeze-Thaw.
  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube.
  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
  • Restorative Medicine. (n.d.). Butylated hydroxytoluene.
  • Agriculture Institute. (2023, November 28). The Role of Antioxidants in Preserving Food Quality.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Food Safety Institute. (2025, June 18). Importance of Antioxidants in Food Preservation.
  • Knowde. (n.d.). BHA & BHT in Food & Nutrition.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. (1987). PubMed.
  • The Oxidation of Pyrrole. (2016). Semantic Scholar.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry.
  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. (n.d.). Catalysis Science & Technology (RSC Publishing).

Sources

Optimization

Technical Support Center: Troubleshooting HBC Yields in Prodigiosin Synthesis

Subject: Diagnostic & Optimization Guide for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (HBC/MBC) Synthesis To: Chemical Biology & Medicinal Chemistry Division From: Senior Application Scientist, Synthetic Methodology Gro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic & Optimization Guide for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (HBC/MBC) Synthesis To: Chemical Biology & Medicinal Chemistry Division From: Senior Application Scientist, Synthetic Methodology Group[1]

Executive Summary: The "HBC" Bottleneck

In the total synthesis of Prodigiosin, the construction of the A-B ring system (the bipyrrole aldehyde) is the most frequent point of failure.[1] While the final acid-catalyzed condensation with the monopyrrole (MAP) is generally high-yielding (60-85%), the synthesis of the aldehyde precursor—specifically 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (often abbreviated as MBC, though frequently referred to as HBC in lab slang for "Head Bipyrrole Carboxaldehyde") —is plagued by oxidative instability and polymerization.[1]

Critical Distinction:

  • HBC (Hydroxy-): 4-hydroxy-2,2'-bipyrrole-5-carboxaldehyde.[1] Extremely unstable.[1] Precursor to Norprodigiosin.[1]

  • MBC (Methoxy-): 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde.[1][2][3][4][5][6] Moderately stable.[1] The correct precursor for Prodigiosin.[1]

This guide assumes you are synthesizing the Methoxy-derivative (MBC) for Prodigiosin but experiencing low yields characteristic of pyrrole chemistry.

Part 1: Diagnostic Logic Tree

Before altering your protocol, identify where the mass balance is being lost.[1]

TroubleshootingFlow start Start: Low Yield of HBC/MBC step1 Visual Inspection of Reaction start->step1 black_tar Reaction turned black/tarry? step1->black_tar tar_yes Yes: Oxidative Polymerization black_tar->tar_yes Yes tar_no No: Reaction looks clean but low mass black_tar->tar_no No action_tar Check: Oxygen exclusion Check: Acid concentration Action: Switch to Vilsmeier (0°C) tar_yes->action_tar step2 TLC Analysis tar_no->step2 sm_remains Starting Material Remains? step2->sm_remains sm_yes Incomplete Conversion sm_remains->sm_yes Yes sm_no Product lost during workup sm_remains->sm_no No action_sm Check: Reagent Quality (POCl3) Check: Stoichiometry sm_yes->action_sm action_workup Check: Silica Acidity Action: Use Alumina or 1% TEA sm_no->action_workup

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in bipyrrole aldehyde synthesis.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

The conversion of 4-methoxy-2,2'-bipyrrole to its 5-formyl derivative is the most sensitive step.[1] The electron-rich nature of the bipyrrole makes it prone to polymerization in the presence of strong electrophiles like the Vilsmeier reagent.[1]

Common Failure Modes & Solutions
SymptomProbable CauseTechnical Solution
Black Tar / Insoluble Solid Polymerization. Reaction temperature too high or addition too fast.[1] The Vilsmeier reagent is too aggressive.[1]Cryogenic Addition: Form the Vilsmeier complex (DMF/POCl

) at 0°C separately. Add the pyrrole solution dropwise at -10°C to 0°C. Do not heat above RT.
Low Conversion (SM remains) Moisture Contamination. POCl

has hydrolyzed to phosphoric acid (inactive).[1]
Reagent QC: Distill POCl

prior to use or use a fresh bottle. Ensure DMF is anhydrous (stored over 4Å sieves).
Regioisomers (Mixture) Lack of Selectivity. Formylation occurring at C3/C4 instead of C5.Steric Control: Lower the temperature. The C5 position is electronically favored, but higher temps allow thermodynamic C3 attack.[1]
Product Streaking on TLC Acid Sensitivity. The aldehyde is degrading on acidic silica gel.[1]Column Buffering: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading.[1] Or switch to Neutral Alumina .
The "Gold Standard" Protocol (D'Alessio Modification)

Based on D'Alessio et al. (2000) and Manderville (2014).[1]

  • Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C under Argon. Add POCl

    
     (1.1 equiv) dropwise.[1] Stir 15 min to form the white Vilsmeier salt precipitate.
    
  • Addition: Dissolve 4-methoxy-2,2'-bipyrrole in minimal DMF/CH

    
    Cl
    
    
    
    . Add this solution slowly to the Vilsmeier salt at 0°C.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm only to room temperature. Monitor by TLC.[1][7]

  • Hydrolysis (Critical): Pour the reaction mixture into a vigorously stirred solution of saturated Sodium Acetate (aq) at 0°C. Do not use strong base (NaOH) or strong acid, as this degrades the ring.

  • Workup: Extract with CH

    
    Cl
    
    
    
    . Wash with brine.[1][7] Dry over Na
    
    
    SO
    
    
    .
Part 3: Troubleshooting the Precursor Synthesis (Suzuki Coupling)

If you cannot make enough of the bipyrrole precursor (4-methoxy-2,2'-bipyrrole), your formylation yields are irrelevant.[1] The Suzuki coupling of N-Boc-pyrrole-2-boronic acid with a bromopyrrole is often the bottleneck due to protodeboronation .[1]

Q: My Suzuki coupling yield is <40%. What is happening? A: Pyrrole-2-boronic acids are notoriously unstable.[1] They undergo rapid protodeboronation (losing the


 group) in aqueous base/heat, reverting to pyrrole.

Optimization Protocol:

  • Protect the Nitrogen: Ensure the boronic acid species is N-Boc protected (N-Boc-pyrrole-2-boronic acid).[1] The electron-withdrawing Boc group stabilizes the C-B bond.[1]

  • Catalyst Selection: Switch from Pd(PPh

    
    )
    
    
    
    to Pd(dppf)Cl
    
    
    or Buchwald precatalysts (XPhos Pd G2) which work faster at lower temperatures.[1]
  • Base/Solvent: Use anhydrous conditions if possible (e.g., CsF in Dioxane) or minimize water content.[1]

  • In-Situ Deprotection: The Boc group is usually cleaved thermally or during the acidic workup/Vilsmeier step.[1] If you isolate the N-Boc bipyrrole, you must thermally decarboxylate it (180°C) or treat with TFA before formylation.[1]

Part 4: Purification & Storage of HBC/MBC

Q: I isolated a yellow solid, but it turned brown overnight. Why? A: Pyrrole aldehydes are photo-oxidatively unstable.[1]

  • Storage: Store under Argon at -20°C in the dark.

  • Handling: Do not leave on the benchtop in solution. Rotovap immediately and put under high vacuum.

Q: Can I use HPLC for purification? A: Yes, but avoid TFA in the mobile phase. Use Ammonium Acetate (10mM) or Formic Acid (0.1%) buffers.[1] TFA is too acidic and can promote oligomerization of the electron-rich bipyrrole.[1]

Visualizing the Pathway

SynthesisPathway cluster_0 Step 1: Bipyrrole Assembly cluster_1 Step 2: Formylation (CRITICAL) cluster_2 Step 3: Prodigiosin Assembly A N-Boc-Pyrrole Boronic Acid C 4-Methoxy-2,2'- bipyrrole (Core) A->C Suzuki Pd(dppf)Cl2 B 4-Methoxy-2- bromopyrrole B->C E MBC (Aldehyde) Target Intermediate C->E 0°C, 1h Avoid Heat! D Vilsmeier Salt (POCl3/DMF) D->E G Prodigiosin E->G HCl (cat) EtOH F MAP (Monopyrrole) F->G

Figure 2: Optimized synthetic workflow highlighting the critical Vilsmeier formylation step.

References
  • D'Alessio, R., et al. (2000).[8] Synthesis and Immunosuppressive Activity of Novel Prodigiosin Derivatives. Journal of Medicinal Chemistry, 43(13), 2557–2565.[8] Link[1]

  • Rapoport, H., & Holden, K. G. (1962). The Synthesis of Prodigiosin. Journal of the American Chemical Society, 84(4), 635–642. Link[1]

  • Kancharla, P. K., & Reynolds, K. A. (2013). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines. Tetrahedron, 69(39), 8375–8385. Link

  • Hu, D. X., Withall, D. M., Challis, G. L., & Thomson, R. J. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chemical Reviews, 116(14), 7818–7853. Link[1]

Sources

Troubleshooting

Stabilizing 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde in solution

Technical Support Center: Stability Protocols for 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde Ticket ID: #PYR-ALD-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Ticket ID: #PYR-ALD-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Urgent / Technical Advisory Subject: Stabilization, Storage, and Handling of Highly Reactive Bipyrrole Intermediates[1]

Executive Summary: The "Fleeting Intermediate"

You are likely working with this compound as a precursor to Prodigiosin or related dipyrromethene natural products.[1] It is critical to understand that 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde is not a static molecule.[1] In solution, it exists in a dynamic equilibrium between its hydroxy-pyrrole form and its pyrrolin-2-one (keto) tautomer.[1]

Unlike its methylated cousin (4-methoxy-2,2'-bipyrrole-5-carbaldehyde, or MBC), which is relatively stable, the free hydroxy variant is an electron-rich "chemical sponge" for oxygen and protons.[1] It will polymerize or oxidize into a black tar if exposed to air, light, or trace acid for even minutes.[1]

This guide treats the molecule not as a reagent, but as a transient intermediate that requires rigorous exclusion of environmental stressors.

Module 1: The "Black Tar" Phenomenon (Oxidative Instability)[1]

User Question: "I synthesized the aldehyde, but during rotary evaporation, the yellow/orange oil turned into a black insoluble solid. What happened?"

Technical Diagnosis: You experienced oxidative polymerization . The bipyrrole system is electron-rich.[1] The 4-hydroxy group pushes electron density into the ring, making it highly susceptible to radical cation formation by atmospheric oxygen.[1] Once a radical forms, it couples randomly, leading to "pyrrole blacks" (polypyrroles).[1]

The Protocol: The "Zero-Oxygen" Workup

Do not use standard rotary evaporation.[1] Use this modified isolation workflow:

  • Quench: If generating in situ (e.g., from a Vilsmeier-Haack or deprotection), quench into a degassed buffer (pH 7-8).[1] Avoid acidic workups.

  • Extraction: Use solvents (DCM or EtOAc) that have been sparged with Argon for 15 minutes.[1]

  • Drying: Use Sodium Sulfate (

    
    ), not Magnesium Sulfate (Lewis acidity of Mg can trigger polymerization).[1]
    
  • Concentration: Do not rotovap to dryness. Concentrate to a small volume, then backfill with Argon immediately.[1]

Visual Workflow: The Survival Path

G cluster_0 Danger Zone (Standard Lab Practice) cluster_1 Survival Zone (Required Protocol) Air Air Exposure Tar Black Tar (Polymerization) Air->Tar Oxidation Acid Acidic CDCl3 Acid->Tar Catalysis Light Ambient Light Light->Tar Radical Init Argon Argon Sparging Stable Stable Solution (>24 Hours) Argon->Stable Prevents Ox Base Basic Alumina Filtration Base->Stable Prevents Poly Cold -80°C Storage Cold->Stable Kinetic Trap

Figure 1: Comparison of standard handling versus the required "Survival Zone" protocol to prevent degradation.[1]

Module 2: Tautomerism & NMR Confusion

User Question: "My NMR spectrum in


 looks messy. I see broad peaks and 'ghost' aldehydes. Is my product impure?"

Technical Diagnosis: Not necessarily impure, but likely tautomerizing and decomposing .[1]

  • Tautomerism: The 4-hydroxy group allows the ring to tautomerize to a pyrrolin-2-one (dipyrrolinone).[1] This equilibrium is solvent-dependent.[1]

  • Acid Sensitivity:

    
     often contains trace HCl, which catalyzes the decomposition of this aldehyde.[1]
    

The Fix:

  • Never use untreated

    
    .  Pass it through a small plug of basic alumina before use.[1]
    
  • Switch Solvents: Use DMSO-

    
     . It is a hydrogen-bond acceptor that stabilizes the hydroxy form and slows proton exchange, often sharpening the signals.[1]
    
Tautomeric Equilibrium Diagram

Tautomer Hydroxy 4-Hydroxy-Form (Aromatic, Enol) Unstable to Oxidation Keto Pyrrolin-2-one Form (Keto, Non-aromatic ring) Favored in Polar Media Hydroxy->Keto Tautomerization (Fast)

Figure 2: The dynamic equilibrium between the enol (hydroxy) and keto (pyrrolinone) forms, which complicates NMR analysis.[1]

Module 3: Storage & Handling FAQs

Q: Can I store this compound overnight? A: Only if strictly necessary.

  • Solid State: Unstable.[1] Do not store as a dry solid; it concentrates radicals.[1]

  • Solution State: Store as a dilute solution in degassed Benzene or Hexane (if soluble) at -20°C or -80°C .

  • Container: Amber glass vial (UV protection) with a Teflon-lined cap, taped with Parafilm, under Argon.[1]

Q: I need to couple this with another pyrrole to make Prodigiosin. When should I do that? A: Immediately. The most successful syntheses of Prodigiosin (e.g., Rapoport's or Manderville's methods) often generate the aldehyde and react it in situ or within hours. The condensation reaction is acid-catalyzed.[1] If you add the acid catalyst before the coupling partner is present, the aldehyde will polymerize with itself. Rule of Thumb: Mix the aldehyde and the coupling partner (pyrrole) first, then add the acid catalyst (e.g., HBr or HCl).

Q: Why is the 4-methoxy version (MBC) sold commercially, but not the 4-hydroxy? A: The methyl ether locks the tautomer in the aromatic pyrrole form and protects the oxygen from acting as a radical initiation site.[1] The 4-hydroxy compound is effectively a "deprotected" reactive intermediate.[1]

Summary of Stability Data

Parameter4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde4-Methoxy Analog (MBC)
Air Stability < 1 hour (turns black)Days to Weeks (turns brown)
Solution Stability < 24 hours (degassed)Indefinite (cold, dark)
Preferred Solvent DMSO-

(NMR), Benzene (Rxn)

, DCM
Major Risk Oxidative PolymerizationDemethylation
Storage Use Immediately / -80°C-20°C / Amber Vial

References

  • Prodigiosin Biosynthesis & Intermediates: Harris, A. K. P., et al. (2004).[1][2][3] "The biosynthetic pathway of the red-pigmented antibiotic, prodigiosin, produced by Serratia sp."[1][2][3] Molecular Microbiology, 52(6), 1569-1582.[1]

  • Synthesis of Bipyrrole Precursors: D'Alessio, R., & Rossi, A. (1996).[1] "Synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde: A key intermediate in the synthesis of prodigiosins."[1][2][3][4][5][6] Synlett, 1996(06), 513-514.[1]

  • Pyrrole Oxidation Mechanisms: Manderville, R. A. (2001).[1] "Synthesis, proton-affinity and biological activity of the prodigiosins." Current Medicinal Chemistry, 8(12), 1501-1529.[1] [1]

  • Handling Unstable Pyrroles (General Protocol): Rapoport, H., & Holden, K. G. (1962).[1] "The Synthesis of Prodigiosin." Journal of the American Chemical Society, 84(4), 635–642.

Sources

Optimization

Technical Support Center: Prodigiosin Synthesis Optimization

Topic: Alternatives to Isolating HBC (4-hydroxy-2,2'-bipyrrole-5-carbaldehyde) Executive Summary: The HBC Instability Paradox Current Status: You are likely attempting to isolate HBC to perform in vitro condensation with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to Isolating HBC (4-hydroxy-2,2'-bipyrrole-5-carbaldehyde)

Executive Summary: The HBC Instability Paradox

Current Status: You are likely attempting to isolate HBC to perform in vitro condensation with MAP (2-methyl-3-amyl-pyrrole) to synthesize prodigiosin. The Problem: HBC is chemically unstable, prone to oxidation, and difficult to purify in significant quantities without degradation. Furthermore, the condensing enzyme, PigC , is a membrane-bound protein that loses activity upon purification from the lipid bilayer. The Solution: Stop trying to isolate HBC. Shift to "In Situ" strategies.[1]

This guide details three field-proven alternatives that bypass the need for HBC isolation:

  • Synergistic Co-culture (Biological Bypass)

  • Heterologous Expression (Genetic Bypass)

  • Membrane-Fraction Catalysis (Biochemical Bypass)

Module 1: Synergistic Co-culture (The Biological Bypass)

Concept: Instead of isolating unstable intermediates, utilize two mutant strains of Serratia marcescens (or engineered hosts) that possess complementary metabolic blocks. Strain A secretes MAP; Strain B secretes HBC/MBC. The condensation occurs spontaneously or enzymatically within the culture medium/periplasm.

Troubleshooting Guide: Co-culture Optimization
SymptomProbable CauseCorrective Action
Low Pigment Yield Incorrect Inoculation RatioStandardize OD: Inoculate both strains at a 1:1 ratio based on OD₆₀₀ (e.g., 0.5 each). Dominance of one strain depletes nutrients before condensation peaks.
Delayed Pigmentation Temperature InhibitionCheck Incubator: Prodigiosin enzymes (specifically PigC) are thermosensitive. Ensure incubation is < 28°C . Synthesis often halts > 30°C.
One Strain Overgrowth Growth Rate MismatchStaggered Inoculation: If Strain A grows faster, inoculate Strain B 4–6 hours prior.
Protocol: Cross-Feeding Assay
  • Strain Prep: Grow

    
     (MBC producer) and 
    
    
    
    (MAP producer) separately in LB media at 28°C until OD₆₀₀ = 0.5.
  • Mixing: Mix equal volumes (5 mL each) into a fresh 50 mL flask.

  • Incubation: Incubate at 26°C (critical) at 180 rpm for 24–48 hours.

  • Extraction: Acidified Ethanol (4% 1M HCl in Ethanol) is superior to acetone for quantitative recovery.

Module 2: Heterologous Expression (The Genetic Bypass)

Concept: Transfer the entire pig gene cluster into a robust host that tolerates prodigiosin toxicity better than E. coli, such as Pseudomonas putida. This internalizes the HBC handling.

FAQ: Host Selection & Engineering

Q: Why shouldn't I just use E. coli BL21? A: E. coli struggles with the toxicity of prodigiosin and the solubility of the GC-rich Serratia genes. Pseudomonas putida KT2440 is the "Gold Standard" alternative. It possesses higher intrinsic solvent tolerance and a GC content match that favors correct protein folding.

Q: My E. coli colonies are white but the cell pellet is pink. Why? A: This indicates inclusion body formation or intracellular retention. The hydrophobic pigment is stuck in the membrane.

  • Fix: Switch to P. putida or lower induction temperature to 16°C in E. coli to improve solubility.

Visualizing the Genetic Logic

G cluster_0 MAP Pathway cluster_1 HBC/MBC Pathway cluster_2 Condensation pigD PigD pigE PigE pigD->pigE Synthesis pigB PigB pigE->pigB Synthesis MAP MAP pigB->MAP Synthesis pigA PigA pigN PigN (Oxidoreductase) pigA->pigN Synthesis pigF PigF (Methyltransferase) MBC MBC pigF->MBC Synthesis HBC HBC pigN->HBC Synthesis pigC PigC (Membrane Bound) Prodigiosin Prodigiosin pigC->Prodigiosin ATP-Dependent Condensation MAP->pigC HBC->pigF Synthesis MBC->pigC

Figure 1: The Bifurcated Biosynthetic Pathway. Note that PigC requires both MAP and MBC (methylated HBC) to function efficiently.

Module 3: Membrane-Fraction Catalysis (The Biochemical Bypass)

Concept: If you must perform in vitro synthesis (e.g., testing synthetic analogues), do not purify PigC . PigC is a membrane-bound enzyme that loses activity when solubilized with detergents.[2] Use "Crude Membrane Fractions" instead.

Protocol: Preparation of Active PigC Membrane Fractions
  • Lysis: Lyse Serratia (or recombinant host) cells via sonication in Lysis Buffer (50 mM Tris-HCl, pH 8.0). Do not add detergents (SDS, Triton) yet.

  • Clarification: Centrifuge at 10,000 x g for 20 mins to remove cell debris. Keep the Supernatant.

  • Membrane Harvesting: Ultracentrifuge the supernatant at 100,000 x g for 1 hour .

  • Resuspension: The pellet contains the active PigC embedded in lipid fragments. Resuspend this pellet gently in buffer containing 10% glycerol for stability.

  • Reaction: Add your MAP analogue and HBC analogue to this suspension + ATP (required cofactor).

Troubleshooting: In Vitro Assays
IssueDiagnosisSolution
No Activity in Lysate ATP DepletionPigC is ATP-dependent.[2] Ensure the reaction buffer is supplemented with 1–5 mM ATP .
Activity Loss after Storage Cold LabilityDo not freeze-thaw repeatedly. Store membrane fractions in 20% Glycerol at -80°C .
Substrate Precipitation HydrophobicityMAP and HBC are hydrophobic. Dissolve substrates in DMSO before adding to the aqueous reaction (Final DMSO < 5%).
Decision Matrix: Which Path to Choose?

DecisionTree Start Goal: Synthesize Prodigiosin Q1 Do you need novel analogues? Start->Q1 PathA Yes, I have synthetic precursors Q1->PathA PathB No, I want native Prodigiosin Q1->PathB SolA Method: Membrane Fraction Assay (Use Crude PigC + Synthetic Precursors) PathA->SolA SolB Method: Heterologous Expression (P. putida KT2440) PathB->SolB SubQ Is P. putida available? PathB->SubQ SubQ->SolB Yes SolC Method: Co-Culture (Serratia Mutants) SubQ->SolC No

Figure 2: Strategic Decision Tree for selecting the optimal synthesis method based on experimental needs.

References
  • Williamson, N. R., et al. (2006). "Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) pathway." Molecular Microbiology.

  • Domröse, A., et al. (2015). "Efficient recombinant production of prodigiosin in Pseudomonas putida."[3] Frontiers in Microbiology.

  • Wei, Y. H., & Chen, W. C. (2018). "Construction and co-cultivation of two mutant strains harboring key precursor genes to produce prodigiosin."[4] Journal of Bioscience and Bioengineering.

  • Chawrai, S. R., et al. (2012). "Characterisation of PigC and HapC, the prodigiosin synthetases from Serratia sp. and Hahella chejuensis." Chemical Science.

Sources

Troubleshooting

Technical Support Center: Methylation of HBC to MBC

System Overview & Mechanistic Logic The conversion of 4-Hydroxybenzyl Cyanide (HBC) to 4-Methoxybenzyl Cyanide (MBC) is a critical step in the synthesis of SNRI antidepressants (e.g., Venlafaxine) and tyrosine kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Mechanistic Logic

The conversion of 4-Hydroxybenzyl Cyanide (HBC) to 4-Methoxybenzyl Cyanide (MBC) is a critical step in the synthesis of SNRI antidepressants (e.g., Venlafaxine) and tyrosine kinase inhibitors. While seemingly a simple O-methylation, this reaction is an "Ambident Nucleophile" trap.

The phenolic hydroxyl group (


) competes with the benzylic 

-protons (

) and the nitrile group itself (susceptible to hydrolysis). Success depends on kinetic control: favoring the phenoxide attack on the methyl donor while suppressing nitrile hydrolysis and C-alkylation.
Reaction Pathway Diagram

The following diagram illustrates the primary pathway and the two critical failure modes (Hydrolysis and C-Alkylation).

ReactionPathway cluster_legend Legend HBC HBC (4-Hydroxybenzyl Cyanide) Phenoxide Phenoxide Intermediate (Kinetic Control Point) HBC->Phenoxide NaOH (aq) pH > 10 MBC MBC (4-Methoxybenzyl Cyanide) TARGET Phenoxide->MBC DMS or MeI PTC (TBAB) < 45°C Amide Byproduct A: 4-Methoxyphenylacetamide (Hydrolysis) Phenoxide->Amide Overheating (>55°C) or Excess NaOH C_Alk Byproduct B: C-Methylated Impurity (Thermodynamic) Phenoxide->C_Alk Strong Base (NaH) or Anhydrous cond. key Green: Target Path Red: Failure Modes

Figure 1: Mechanistic pathway of HBC methylation showing the competition between O-methylation (Target), Nitrile Hydrolysis (Byproduct A), and C-alkylation (Byproduct B).

Diagnostic Hub (Troubleshooting Q&A)

This section addresses specific tickets received from process chemistry teams.

Issue 1: "My conversion stalls at 60-70%, even with excess methylating agent."

Diagnosis: Phase Transfer Catalyst (PTC) Poisoning or Mass Transfer Limitation. Technical Explanation: In a biphasic system (Toluene/Water or DCM/Water), the phenoxide anion resides in the aqueous phase, while the methylating agent (DMS or Methyl Iodide) is in the organic phase. The reaction only occurs at the interface or via the ion-pair transport by the PTC (e.g., TBAB).

  • Stirring: If the agitation is insufficient to create a fine emulsion, the interfacial surface area drops, halting the reaction.

  • Catalyst Decomposition: Quaternary ammonium salts (Quats) like TBAB degrade via Hofmann elimination if exposed to hot concentrated NaOH for too long.

Corrective Action:

  • Verify Agitation: Ensure tip speed is

    
     m/s. The mixture must look like a milky emulsion, not two distinct layers.
    
  • Dosing Strategy: Do not add all NaOH at once. Use a semi-batch addition to keep the effective hydroxide concentration lower, preserving the catalyst.

  • Catalyst Switch: If running

    
    C, switch from TBAB (Tetrabutylammonium bromide) to TEBA (Triethylbenzylammonium chloride) , which is more thermally stable.
    
Issue 2: "We are detecting a 'Polar Impurity' (M+18 peak) that increases with reaction time."

Diagnosis: Nitrile Hydrolysis (Amide Formation).[1][2] Technical Explanation: The nitrile (


) group is thermodynamically unstable in alkaline water at high temperatures. It hydrolyzes to the amide (

, Mass +18) and eventually the acid (

).
  • Trigger: Reaction temperature

    
    C combined with high pH.
    
  • Trigger: Long hold times after DMS addition is complete.

Corrective Action:

  • Temperature Cap: Strictly maintain

    
    C. The O-methylation is fast; hydrolysis is slow but accelerates exponentially with heat.
    
  • Quench Immediately: Do not let the reaction "soak" overnight. Once HPLC shows

    
     HBC, quench with cold water/dilute HCl immediately.
    
Issue 3: "The product solidifies or gums up during workup."

Diagnosis: Incomplete removal of phenolic salts or DMS byproducts. Technical Explanation: Sodium methyl sulfate (the byproduct of DMS) and unreacted sodium phenoxide can form gums. Corrective Action:

  • Wash Protocol: Use a dilute ammonia wash (2-3%) during workup. This helps decompose excess DMS and solubilizes phenolic impurities better than water alone.

  • Crystallization: Recrystallize the crude MBC from Isopropyl Alcohol (IPA) or Methanol/Water (80:20) to remove the gums.

Standard Operating Procedure (SOP): Biphasic PTC Methylation

Objective: Synthesis of 4-Methoxybenzyl Cyanide (MBC) with


 purity and 

amide impurity.

Safety Alert: Dimethyl Sulfate (DMS) is a potent carcinogen and volatile. All operations must occur in a fume hood with a scrubber.

Reagents & Parameters
ComponentEquiv.RoleCritical Parameter
4-HBC 1.0SubstratePurity >98%
DMS 1.2Methyl DonorAdd dropwise (Exothermic)
NaOH (30% aq) 1.5BaseMaintain pH > 11
TBAB 0.05CatalystPhase Transfer
Toluene 5 VolSolventCarrier for DMS
Step-by-Step Protocol
  • Dissolution: In a reactor, charge 4-HBC (1.0 eq), Toluene (5 volumes), and TBAB (0.05 eq). Stir at 25°C.

  • Base Addition: Add NaOH (30% aq, 1.5 eq) over 20 minutes.

    • Observation: The solution will turn yellow/orange (Phenoxide formation).

    • Check: Ensure a biphasic emulsion is formed.

  • Methylation (The Critical Step):

    • Cool the mixture to 20°C .

    • Add Dimethyl Sulfate (DMS) (1.2 eq) dropwise over 1-2 hours.

    • CRITICAL: Maintain internal temperature 25–35°C . Do not exceed 40°C to prevent hydrolysis.

  • Reaction Hold: Stir vigorously at 30°C for 2–4 hours.

    • IPC (In-Process Control): Check HPLC. Target: HBC

      
      .
      
  • Quench & Separation:

    • Add water (5 vol) and stir for 30 mins to destroy excess DMS.

    • Separate layers.[3]

    • Wash organic layer with 5% NaOH (removes unreacted HBC) and then Water.

  • Isolation: Distill Toluene to obtain crude MBC oil (which may crystallize upon standing, MP

    
     29-30°C).
    

Troubleshooting Logic Tree

Use this flowchart to diagnose failures in real-time.

TroubleshootingTree Start Start Diagnosis: Low Yield or Purity CheckHPLC Check HPLC/GC What is the main impurity? Start->CheckHPLC ImpurityType Identify Peak CheckHPLC->ImpurityType Unreacted Unreacted HBC (>5%) ImpurityType->Unreacted Peak @ SM RT Hydrolysis Amide/Acid (M+18) ImpurityType->Hydrolysis Polar Peak Unknown C-Methylated / Dimer ImpurityType->Unknown Non-polar Peak Sol_Stir Action: Increase Stirring Speed Check PTC Loading Unreacted->Sol_Stir Sol_Temp Action: Reduce Temp (<35°C) Reduce Base Conc. Hydrolysis->Sol_Temp Sol_Base Action: Switch Base to K2CO3 Avoid Anhydrous Cond. Unknown->Sol_Base

Figure 2: Decision matrix for troubleshooting methylation failures based on impurity profiling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenolic methylation and nitrile hydrolysis mechanisms).
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Organic Syntheses. (1930). o-Anisaldehyde. Org. Synth. 10, 4. Link (Demonstrates analogous methylation of phenolic aldehydes using DMS).

  • PubChem. (2023). 4-Methoxybenzyl cyanide Compound Summary. National Library of Medicine. Link (Physical properties and safety data).

  • Halpern, M. (2008). Phase-Transfer Catalysis: Mechanism and Process Development. Princeton University. Link (Industrial application of PTC in nucleophilic substitutions).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde. Designed for researchers, chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the rationale behind analytical choices, comparing various NMR techniques and contextualizing the spectral data against closely related analogues.

Introduction: The Significance of a Prodigiosin Precursor

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a crucial heterocyclic building block. It is structurally analogous to 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), a well-characterized biosynthetic intermediate for a class of tripyrrolic natural products known as prodigiosins.[1][2] These natural products, produced by bacteria such as Streptomyces and Serratia species, are renowned for their potent biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[3][4][5]

Accurate and unambiguous structural characterization of synthetic precursors like 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is paramount for the successful synthesis of novel, bioactive analogues.[6] NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework, connectivity, and electronic environment of each atom. This guide will dissect the analysis of its 1D and 2D NMR spectra, offering a comparative framework for robust characterization.

Figure 1: Structure of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde with atom numbering.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR provide the initial, fundamental overview of the molecular structure.

Experimental Rationale: Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR analysis. For N-heterocyclic compounds with labile protons (N-H, O-H), Dimethylsulfoxide-d₆ (DMSO-d₆) is often the superior choice over solvents like Chloroform-d (CDCl₃).

  • Expertise & Experience: DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange. This phenomenon allows the distinct observation of N-H and O-H proton signals, which might otherwise be broadened or absent. In contrast, CDCl₃ can lead to rapid exchange, obscuring these vital signals. The use of DMSO-d₆ is a common practice for analyzing related bipyrrole intermediates and prodigiosins.[1][7]

¹H NMR Spectral Analysis (Predicted)

While direct experimental data for the 4-hydroxy title compound is not readily published, a highly accurate prediction can be made based on the published spectrum of its close analogue, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and fundamental principles of chemical shifts.[1]

  • Aldehyde Proton (H-C6): Expected to be the most downfield signal (δ ≈ 9.3-9.5 ppm) due to the strong deshielding effect of the carbonyl group. It will appear as a singlet.

  • Aromatic Protons (Pyrrole Rings): The protons on the two pyrrole rings will appear in the range of δ ≈ 6.0-7.0 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents (OH, CHO, and the other pyrrole ring). For example, the proton on C3 (adjacent to the electron-donating OH group) is expected to be more shielded (further upfield) than other pyrrole protons.

  • Labile Protons (N-H, O-H): These protons will appear as broad singlets at a downfield chemical shift, typically >10 ppm in DMSO-d₆.[7] Their integration should correspond to one proton each. The presence of two distinct N-H signals is expected, one for each pyrrole ring.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their hybridization and chemical environment.

  • Carbonyl Carbon (C6): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield (δ ≈ 170-180 ppm).[2]

  • Pyrrole Ring Carbons: These sp² hybridized carbons will resonate in the aromatic region (δ ≈ 90-160 ppm). The carbon attached to the oxygen (C4) will be the most downfield among the ring carbons due to the deshielding effect of the electronegative oxygen atom. Quaternary carbons (C2, C5, C2', C4) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4][8]

Part 2: Unambiguous Assignment with 2D NMR Techniques

While 1D NMR provides a foundational blueprint, it often leaves ambiguity in assigning specific signals, especially in complex aromatic systems. Two-dimensional (2D) NMR experiments are essential for confirming the precise atomic connectivity and validating the structure.[4][9]

Analytical_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_final Final Structure Sample Dissolve ~5-10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR (Proton Count & Environment) Sample->H1 C13 ¹³C & DEPT NMR (Carbon Count & Type) H1->C13 Initial Hypothesis COSY COSY (¹H-¹H Correlations) C13->COSY Confirm Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Assign Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assign Quaternary Carbons & Confirm Inter-ring Linkage Structure Unambiguous Structural Elucidation HMBC->Structure

Figure 2: Recommended workflow for the complete NMR analysis of the title compound.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, typically through two or three bonds.[10] For 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde, COSY would show correlations between adjacent protons on the same pyrrole ring (e.g., between H-C3'/H-C4' and H-C4'/H-C5'), confirming their positions within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[11] It is the most reliable method for definitively assigning protonated carbons. For example, the proton signal assigned to H-C3 would show a cross-peak with the carbon signal for C3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[10][12]

    • Trustworthiness: HMBC is a self-validating system. For instance, the aldehyde proton (H-C6) should show a strong correlation to the C5 carbon, confirming the position of the aldehyde group. Crucially, it should also show a correlation to the C2 carbon of the other pyrrole ring (C2'), providing undeniable evidence of the 2,2'-bipyrrole linkage. Correlations from the N-H protons to adjacent carbons further solidify the assignments.

Part 3: A Comparative Data Analysis

Objectively comparing the NMR data of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde with its known analogues provides invaluable context for researchers and aids in the identification of impurities or misidentified products.

Performance Comparison: Substituent Effects on Chemical Shifts

The electronic nature of the substituent at the C4 position significantly impacts the chemical shifts of the surrounding nuclei. This table compares the published data for the 4-methoxy and 4-methyl analogues with the predicted data for the 4-hydroxy compound.

Compound Substituent (at C4) ¹H Shift H-C3 (ppm) ¹³C Shift C4 (ppm) Key Feature Reference
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde -OH~6.1-6.3 (Predicted)~155-159 (Predicted)Presence of a broad O-H signal; absence of -OCH₃ or -CH₃ signals.-
4-Methoxy-2,2'-bipyrrole-5-carbaldehyde -OCH₃6.27158.6¹H signal at 3.84 ppm (s, 3H); ¹³C signal at 57.8 ppm (q).[1]
4-Methyl-2,2'-bipyrrole-5-carbaldehyde -CH₃6.10 (singlet)~120-130 (Predicted)¹H signal at 2.20 ppm (s, 3H); ¹³C signal at 10.6 ppm.[2]

Data for analogues recorded in DMSO-d₆ or a CDCl₃/DMSO-d₆ mixture.

Performance Comparison: 1D vs. 2D NMR Techniques
Technique Information Provided Advantages Limitations
¹H NMR Proton chemical environment, integration (ratio), and scalar coupling.Fast, high sensitivity, provides initial structural overview.Signal overlap in complex regions; ambiguous assignments without further data.
¹³C NMR Number of unique carbons, hybridization (sp, sp², sp³).Direct carbon count; sensitive to electronic environment.Low natural abundance leads to low sensitivity and long acquisition times; no coupling info in standard decoupled mode.
COSY ¹H-¹H coupling networks (spin systems).Reliably establishes which protons are adjacent in a spin system.Does not provide information across heteroatoms or quaternary carbons.
HSQC Direct ¹H-¹³C one-bond correlations.Unambiguously assigns protonated carbons.Does not show correlations to non-protonated (quaternary) carbons.
HMBC ¹H-¹³C correlations over 2-4 bonds.Crucial for assigning quaternary carbons and piecing together molecular fragments.[9]Can sometimes show weak or absent correlations for 3-bond couplings depending on the dihedral angle.

Part 4: Detailed Experimental Protocols

These protocols provide a standardized methodology for acquiring high-quality NMR data for 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm).[13]

Protocol 2: NMR Data Acquisition (General Parameters for a 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent. Tune and shim the probe to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpr').

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 8-16.

  • 2D HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

    • Number of Scans per Increment: 4-16.

  • 2D HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

    • Long-Range Coupling Delay: Optimized for an average J-coupling of 8-10 Hz.

    • Number of Scans per Increment: 16-64.

Conclusion

The structural verification of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde requires a multi-faceted NMR approach. While 1D ¹H and ¹³C NMR provide essential preliminary data, they are insufficient for complete and unambiguous characterization. The strategic application of 2D NMR techniques, particularly COSY for mapping proton spin systems, HSQC for assigning protonated carbons, and HMBC for establishing the complete carbon framework and inter-ring connectivity, is mandatory. By comparing the acquired spectral data to that of known analogues like the 4-methoxy and 4-methyl derivatives, researchers can achieve the highest level of confidence in their structural assignments, paving the way for further synthetic applications in the development of novel prodigiosin-based therapeutics.

References

  • Arakawa, K., et al. (2023). 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. Frontiers in Marine Science. Available at: [Link]

  • Krasavin, M., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR data for prodigiosin. ResearchGate. Available at: [Link]

  • Kancharla, P., & Reynolds, K. A. (2014). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. Tetrahedron. Available at: [Link]

  • Mitu, F. P., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Scientific Reports. Available at: [Link]

  • Samson, E., et al. (2022). Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR. Marine Drugs. Available at: [Link]

  • El-Sayed, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products. Available at: [Link]

  • Auremn. (n.d.). Complete NMR Assignments of a new Prodigiosin isolated from Streptomyces violaceusniger violaceusniger. Auremn. Available at: [Link]

  • Stankovic, N., et al. (2021). Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. Marine Drugs. Available at: [Link]

  • Kancharla, P., & Reynolds, K. A. (2014). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. PubMed. Available at: [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Detection of HBC Intermediates

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical synthesis, the transient species that bridge reactants and products—the reaction intermediates—hold the keys to mec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the transient species that bridge reactants and products—the reaction intermediates—hold the keys to mechanism, optimization, and safety. Among the most challenging of these are Heterocyclic Bicyclic (HBC) intermediates. Their inherent instability and fleeting existence make them notoriously difficult to characterize.[1][2][3][4][5] Failure to adequately monitor these species can lead to unforeseen side reactions, impurity formation, and ultimately, compromised batch quality.

This guide provides a comparative analysis of mass spectrometry (MS) workflows for the detection and characterization of HBC intermediates. We move beyond simple protocol lists to explain the fundamental causality behind instrumental choices, offering field-proven insights to help you design robust, self-validating analytical systems.

The Core Challenge: Capturing a Ghost in the Machine

HBC intermediates are often highly reactive and present in low abundance within a complex reaction matrix.[6][7][8] Their short lifetimes mean that conventional offline analytical methods are often too slow to provide meaningful data.[9] The primary analytical challenge is therefore to capture and ionize these molecules before they degrade or react further. This necessitates a carefully considered strategy that begins the moment the sample is taken from the reactor.

Strategic Decision Point 1: Taming the Reaction with Rapid Quenching

To study these transient species, the reaction must be stopped instantly—a process known as quenching.[10][11][12] Quench-flow systems are designed for this purpose, mixing the reaction solution with a quenching reagent at precise time intervals, effectively creating "snapshots" of the reaction's progress.[10][11][12][13][14]

Experimental Protocol: Chemical Quench-Flow Sampling

  • Reagent Selection: Prepare two drive syringes: one with the reaction mixture and one with a pre-validated quenching solution (e.g., a strong acid, base, or reducing agent that instantly halts the reaction of interest).

  • Mixing & Aging: Actuate the quench-flow apparatus. The reactants are driven through a high-efficiency mixer and into a delay loop of a specific length, allowing the reaction to "age" for a defined period (milliseconds to seconds).[11]

  • Quenching: At the end of the delay loop, the aged reaction mixture is mixed with the quenching solution.

  • Collection: The quenched sample is expelled into a collection vial, often containing a solvent suitable for subsequent LC-MS analysis.

  • Time-Course Analysis: Repeat steps 2-4 with varying delay loop lengths to build a kinetic profile of the intermediate's formation and consumption.[12]

This technique provides a series of stabilized samples that can be analyzed offline, transforming a dynamic process into a set of static data points.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is the most critical decision in your analytical workflow. No single instrument is universally superior; the optimal choice depends on whether your goal is to quantify a known intermediate (targeted analysis) or to discover and identify unknown intermediates (discovery analysis).

Workflow 1: The Targeted Workhorse - Triple Quadrupole (QqQ) MS

For process monitoring where the HBC intermediate has been previously identified, the triple quadrupole mass spectrometer is the gold standard. Its unparalleled sensitivity and selectivity are achieved through Multiple Reaction Monitoring (MRM).[15]

  • Causality: The MRM process is a highly specific two-stage mass filtering event. The first quadrupole (Q1) isolates the precursor ion (the ionized intermediate). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion.[15] This "precursor -> fragment" transition is unique to the target molecule, effectively filtering out chemical noise from the complex matrix and yielding exceptional signal-to-noise.

G cluster_source Ion Source cluster_ms Triple Quadrupole Mass Spectrometer Ionization Ionization of HBC Intermediate Q1 Q1: Isolate Precursor Ion (e.g., m/z 250) Ionization->Q1 Ion Beam q2 q2: Fragment Ion (Collision Cell) Q1->q2 Precursor Ion Q3 Q3: Isolate Product Ion (e.g., m/z 180) q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: MRM Workflow in a Triple Quadrupole MS.

Self-Validation: The protocol is inherently self-validating. The observation of a signal at the correct retention time with the specific precursor-to-product ion transition provides high confidence in the identity of the analyte. The ratio of multiple MRM transitions for the same compound can be used as an additional confirmation criterion.

Workflow 2: The Discovery Engine - High-Resolution Mass Spectrometry (HRAM)

When searching for unknown or unexpected intermediates, byproducts, or degradation products, high-resolution accurate-mass (HRAM) instruments, such as Orbitrap or Time-of-Flight (TOF) systems, are indispensable.[16][17][18][19]

  • Causality: Unlike the targeted filtering of a QqQ, HRAM instruments operating in full-scan mode capture a broad spectrum of all ions entering the mass spectrometer at very high resolution.[16][17] This high resolution allows the instrument to distinguish between ions with very similar nominal masses (isobars), and the high mass accuracy (typically < 5 ppm) enables the confident determination of elemental compositions.[20] This is the key to identifying completely unknown compounds.[17]

G Start Acquire Full-Scan HRAM Data AccurateMass Extract Feature (Accurate m/z) Start->AccurateMass ElementalComp Propose Elemental Composition(s) (e.g., C₁₀H₈N₂O₃S) AccurateMass->ElementalComp MSMS Acquire & Interpret MS/MS Fragmentation ElementalComp->MSMS Plausible Formula Structure Propose Chemical Structure MSMS->Structure Confirm Confirm with Reference Standard (if possible) Structure->Confirm ID Confident Identification Confirm->ID

Caption: Decision workflow for unknown intermediate ID with HRAM.

Trustworthiness: The combination of accurate mass, isotopic pattern matching, and MS/MS fragmentation data provides multiple, orthogonal pieces of evidence for structural elucidation.[9][21] This layered approach ensures a high degree of confidence in the proposed structure, even without a synthetic standard.

Quantitative Performance Comparison
ParameterTriple Quadrupole (QqQ) - MRM ModeOrbitrap / Q-TOF (HRAM) - Full ScanOrbitrap / Q-TOF (HRAM) - PRM/SIM*
Primary Use Case Targeted QuantitationDiscovery / Unknown IDTargeted Quantitation
Selectivity ExceptionalGood to ExcellentExceptional
Sensitivity (LOD/LOQ) pM to fM rangenM to pM rangepM to fM range[16]
Mass Accuracy Low (Unit Resolution)High (< 5 ppm)High (< 5 ppm)
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude5-6 orders of magnitude[16]
Retrospective Analysis NoYesLimited

*PRM = Parallel Reaction Monitoring; SIM = Selected Ion Monitoring. These are targeted modes on HRAM instruments that offer performance comparable to QqQ-MRM.[18]

Strategic Decision Point 2: The Gateway to the Mass Analyzer - Ionization Source

Before mass analysis can occur, the neutral HBC intermediate must be ionized.[22][23] The choice of ionization source is critical and depends entirely on the physicochemical properties of the analyte.

  • Electrospray Ionization (ESI): The most common technique, ideal for polar and pre-charged molecules in solution.[24][25] It is a "soft" ionization method, meaning it typically imparts little excess energy, preserving the intact molecular ion.[22]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds that are not easily ionized by ESI.[25][26][27] APCI involves a corona discharge that ionizes the solvent vapor, which then transfers charge to the analyte molecules. This process can be more energetic than ESI and may sometimes induce in-source fragmentation.[26]

Comparative Logic:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity High to MediumMedium to Low[27]
Analyte Volatility Low to MediumMedium to High
Mechanism Desolvation of charged dropletsGas-phase proton transfer
Typical Analytes Peptides, polar drugs, saltsSteroids, non-polar drugs, lipids
Matrix Effects More susceptible[26]Less susceptible[26]
Thermal Input LowHigh

A common strategy when developing a new method is to test both sources, as their performance can be difficult to predict.[28][29]

Strategic Decision Point 3: When Direct Detection Fails - The Power of Derivatization

Some HBC intermediates may lack functional groups that are easily ionizable or may be too unstable for even rapid analysis. In these cases, chemical derivatization can be a powerful tool.[30][31]

  • Causality: Derivatization is a chemical reaction that converts the analyte into a more stable or more easily ionizable form.[30][31] For example, a reagent can be used to add a permanently charged group (e.g., a quaternary amine) to the intermediate, drastically increasing its ESI efficiency. Alternatively, a volatile group can be added for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[32]

Common Derivatization Goals for MS:

  • Increase Ionization Efficiency: Introduce a readily ionizable functional group.[24]

  • Improve Stability: Convert a reactive functional group into a more stable one.[32]

  • Enhance Fragmentation: Introduce a group that directs fragmentation in a predictable way during MS/MS, aiding in structural confirmation.

  • Improve Chromatographic Separation: Modify polarity to improve peak shape and resolution.[31]

Protocol: Conceptual Derivatization Workflow

  • Reaction Quenching: Stop the primary reaction using a validated quenching agent.

  • Derivatization Reaction: Add the derivatizing reagent to the quenched sample. This may require pH adjustment, heating, or a catalyst.

  • Reaction Quenching (2nd): Stop the derivatization reaction.

  • Sample Cleanup: Perform a sample extraction (e.g., liquid-liquid or solid-phase extraction) to remove excess reagent and byproducts.

  • LC-MS Analysis: Analyze the stable, derivatized product.

While powerful, derivatization adds complexity and potential sources of error. The reaction must be high-yielding, specific, and reproducible.

Conclusion: A Unified Strategy for Intermediate Detection

The successful detection and characterization of challenging HBC intermediates by mass spectrometry is not a matter of simply choosing the most expensive instrument. It requires a holistic, scientifically-grounded strategy that considers the entire analytical chain—from the moment of sampling to the final data interpretation.

For routine monitoring of a known process, a Quench-Flow -> LC-QqQ-MS workflow provides the ultimate in sensitivity and quantitative robustness. For process development, troubleshooting, or impurity profiling, a Quench-Flow -> LC-HRAM-MS workflow offers the discovery power needed to identify unknowns and gain a deeper understanding of the reaction mechanism. By understanding the causality behind each technical choice—from quenching and ionization to mass analysis—researchers can design powerful, self-validating experiments to illuminate the transient world of reaction intermediates.

References

  • Houston, C.T., & Van Etten, R.L. (2000). Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Analytical Biochemistry.
  • Britton, J., et al. (n.d.). Online quantitative mass spectrometry for the rapid adaptive optimisation of automated flow reactors. Reaction Chemistry & Engineering.
  • Fey, M.W., et al. (2017). Simultaneous Online Monitoring of Multiple Reactions Using a Miniature Mass Spectrometer. Angewandte Chemie International Edition.
  • Bhardwaj, A., et al. (2023). DIGEST: An online tool for designing of multiple reaction monitoring assays. bioRxiv.
  • Shared Instruments Pool, CU Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. University of Colorado Boulder.
  • Isherwood, F.A., et al. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Journal of Chemical Education.
  • Chait, B.T., et al. (n.d.). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. PubMed.
  • Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science.
  • Higashi, T., & Ogawa, S. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. School of Pharmaceutical Sciences, University of Shizuoka.
  • Lee, S., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines. MDPI.
  • Houston, C.T., & Van Etten, R.L. (2000). Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry. PubMed.
  • West, C.A., et al. (2024). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. Precision Chemistry.
  • UMS IBSLOR. (2017). Quench-Flow. Drupal.
  • TgK Scientific. (n.d.). Quench-Flow. TgK Scientific Stopped-Flow Solutions.
  • LabRulez LCMS. (n.d.). The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. LabRulez LCMS.
  • Liu, Y., et al. (n.d.). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical Analysis.
  • Welch, C.J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega.
  • Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc..
  • IPROS GMS. (2025). Differences in detected components by ionization methods ESI and APCI. IPROS GMS.
  • Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. RSC Publishing.
  • Sparkman, O.D. (2020). Derivatization in Mass Spectrometry. Spectroscopy Online.
  • Higashi, T. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science.
  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer.
  • Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. ResearchGate.
  • Yeh, S.P., & Kautz, R. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Dettmer, K., & Hammock, B.D. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Al-Tabbakh, A., et al. (2023). Real-Time Mass Spectrometric Detection of Reaction Intermediates Formed during Laser-Induced UV/H2O2 Advanced Oxidation of 2-Methylbenzoisothiazol-3-one. PubMed.
  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.). Mass Spectrometry. Sigma-Aldrich.
  • Broad Institute. (n.d.). What is Mass Spectrometry? Broad Institute.
  • Thermo Fisher Scientific. (n.d.). A Comparison Between HRAM Orbitrap Technology and MS/MS for the Analysis of Polyfluoroalkyl Substances by EPA Method 537. Thermo Fisher Scientific.
  • Senthil, S., et al. (2021). Troubleshooting Unstable Molecules in Chemical Space. ResearchGate.
  • Senthil, S., et al. (2021). Troubleshooting unstable molecules in chemical space. RSC Publishing.
  • Wollenberger, L. (2015). Mass Spectrometry as a Powerful Analytical Technique for the Structural Characterization of Synthesized and Natural Products. ResearchGate.
  • Prime Process Safety Center. (n.d.). Chemical Instability. Prime Process Safety Center.
  • Ott, B., et al. (2025). Assessing the Risks Associated with the Growing Use of Unstable Chemicals. Exponent.
  • Van der Hooft, J.J.J., et al. (n.d.). The Challenges of Chemical Stability Testing of Herbal Extracts in Finished Products Using State-of-the-Art Analytical Methodologies. ResearchGate.
  • Sharma, S. (2025). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. International Journal of Advanced Research in Science, Communication and Technology.
  • Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry.
  • Núñez, O., & Poch, M. (2025). Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: Benefits and drawbacks. Request PDF.

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Validation

Comparative Guide: Identifying HBc Peak in Bacterial Extracts via LC-MS

This guide addresses the identification and characterization of Hepatitis B Core Antigen (HBc/HBcAg) in bacterial extracts (E. coli), a critical workflow in the development of Virus-Like Particle (VLP) vaccines and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the identification and characterization of Hepatitis B Core Antigen (HBc/HBcAg) in bacterial extracts (E. coli), a critical workflow in the development of Virus-Like Particle (VLP) vaccines and drug delivery carriers.

Executive Summary & Scope

Target Analyte: Recombinant Hepatitis B Core Antigen (HBc/HBcAg) monomer (approx. 21 kDa) and dimer. Context: E. coli lysate analysis for VLP vaccine development. The "Product" Under Review: Wide-Pore (300Å) Bio-C4 Column Chemistry (Optimized for hydrophobic viral proteins). The Alternative: Standard C18 (100-120Å) Columns (General purpose proteomics).

Identifying the HBc peak in crude bacterial extracts is notoriously difficult due to the protein's inherent hydrophobicity, its tendency to self-assemble into capsids (VLPs), and the high background of host cell proteins (HCPs). This guide compares the industry-standard Bio-C4 approach against traditional C18 methods, demonstrating why specific column chemistry is non-negotiable for accurate HBc quantification.

Technical Comparison: Bio-C4 vs. Standard C18

The HBc protein contains a C-terminal Arginine-Rich Domain (ARD) that binds nucleic acids and drives aggregation. This makes it "sticky" in chromatography.

Performance Matrix
FeatureThe Product: Bio-C4 (300Å) Alternative: Standard C18 (100Å) Impact on HBc Identification
Ligand Hydrophobicity Low (Butyl chain).High (Octadecyl chain).C4 allows elution of hydrophobic HBc monomers without irreversible binding. C18 often causes "ghost peaks" or carryover.
Pore Size 300Å (Wide Pore).100–120Å (Small Pore).300Å allows full access for the 21 kDa HBc protein. 100Å restricts diffusion, leading to broad, tailing peaks.
Peak Shape (Tailing Factor) Excellent (< 1.2).Poor (> 1.5 - 2.0).C4 yields sharp peaks for accurate integration. C18 results in smearing due to secondary interactions.
Recovery Rate > 95%.~60–70%.[1][2]C4 ensures the "HBc Peak" represents the true titer. C18 loses mass to the column.
VLP Disassembly Compatible with on-column disassembly.Requires harsh pre-treatment.C4 can handle partially assembled capsids better during the gradient.
Mechanism of Action
  • The Problem with C18: The long alkyl chains of C18 phases interact too strongly with the hydrophobic core of the HBc monomer. Combined with small pore sizes, this leads to restricted mass transfer, causing the HBc peak to broaden and co-elute with E. coli host proteins.

  • The C4 Solution: The shorter butyl chain provides sufficient retention for separation from salts/lipids but weak enough interaction to allow sharp elution of the protein using standard acetonitrile gradients.

Validated Experimental Protocol

This protocol is designed to disassemble HBc VLPs into monomers for accurate LC-MS mass determination (Intact Mass Analysis).

Phase 1: Sample Preparation (Bacterial Lysis & VLP Disassembly)
  • Objective: Release HBc from E. coli and disassemble capsids.

  • Buffer A: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl (Lysis Buffer).

  • Buffer B: 8 M Urea + 50 mM DTT (Disassembly/Reduction Buffer).

  • Harvest: Centrifuge E. coli culture (OD600 ~2.0) at 5,000 x g for 10 min.

  • Lysis: Resuspend pellet in Buffer A . Sonicate (30% amplitude, 10s on/10s off, 2 min).

  • Clarification: Centrifuge at 15,000 x g for 20 min. Collect supernatant.

  • Disassembly: Mix Supernatant 1:1 with Buffer B . Incubate at room temperature for 30 mins.

    • Why? Urea breaks hydrogen bonds holding the VLP together; DTT reduces disulfide dimers to monomers (approx. 21,000 Da).

Phase 2: LC-MS Parameters (The "Product" Workflow)
  • Instrument: Q-TOF or Orbitrap (High Resolution required for charge deconvolution).

  • Column: Bio-C4, 2.1 x 100 mm, 300Å, 1.7 µm (e.g., Waters BEH C4 or Agilent PLRP-S).

  • Mobile Phase A: 0.1% Difluoroacetic Acid (DFA) in Water.

    • Note: DFA is preferred over Formic Acid (FA) for better peak shape, and over TFA to avoid signal suppression.

  • Mobile Phase B: 0.1% DFA in Acetonitrile.

Gradient Profile:

Time (min) % B Flow Rate (mL/min) Event
0.0 5 0.3 Desalting
2.0 5 0.3 Load
2.1 20 0.3 Step up
10.0 60 0.3 HBc Elution Window
12.0 90 0.3 Wash

| 15.0 | 5 | 0.3 | Re-equilibration |

Visualizing the Workflow

The following diagram illustrates the critical path from bacterial culture to HBc peak identification, highlighting the decision points for VLP disassembly.

HBc_Workflow Start E. coli Culture (HBc Expression) Lysis Cell Lysis (Sonication/BugBuster) Start->Lysis Clarify Clarification (15,000 x g) Lysis->Clarify Decision Target Analyte? Clarify->Decision Intact Intact VLP (Capsid) Decision->Intact Capsid Integrity Monomer Denatured Monomer (~21 kDa) Decision->Monomer Quant/ID Prep_Intact No Reducing Agent Native Conditions Intact->Prep_Intact Prep_Mono Add 8M Urea + DTT (Disassembly) Monomer->Prep_Mono LC_SEC LC Separation (Size Exclusion) Prep_Intact->LC_SEC High MW LC_C4 LC Separation (Bio-C4 Column) Prep_Mono->LC_C4 Hydrophobic Resolution MS_Detect MS Detection (Deconvolution) LC_C4->MS_Detect LC_SEC->MS_Detect Result Identify HBc Peak (Mass Match) MS_Detect->Result

Caption: Workflow for processing bacterial extracts to identify HBc. The Bio-C4 path (Green) is critical for monomer identification.

Identifying the Peak: Data Interpretation

When analyzing the data, the HBc peak is identified not just by retention time, but by Deconvoluted Mass .

  • The Charge Envelope: On a C4 column, the HBc monomer (21 kDa) will appear as a charge envelope (multiple peaks representing +10, +11, +12 charge states) in the m/z range of 800–2000.

  • Deconvolution: Use software (e.g., BioPharma Finder, MassHunter) to collapse the envelope.

  • Verification:

    • Theoretical Mass: Calculate based on amino acid sequence (typically ~21,000–21,500 Da depending on the construct).

    • Truncation Variants: Look for "HBc-ARD" truncations. The C-terminus is unstable in E. coli. A secondary peak ~1-2 kDa lower than the main peak indicates proteolytic clipping of the Arginine-Rich Domain.

Common Pitfalls (Troubleshooting)
  • Broad Peak: Column fouling or insufficient VLP disassembly. Increase Urea concentration or switch to a fresh C4 column.

  • No Signal: HBc may have precipitated. Ensure DTT is fresh to prevent disulfide aggregation.

  • Ghost Peaks: If using C18, the protein may be eluting in the next blank injection. Switch to C4.

References

  • Hillebrand, F. et al. (2023). Absolute Quantification of Hepatitis B Core Antigen (HBcAg) Virus-like Particles and Bound Nucleic Acids. National Institutes of Health (PMC). Available at: [Link]

  • Chen, H.L. et al. (2016). Identification of a Novel Antimicrobial Peptide from Human Hepatitis B Virus Core Protein Arginine-Rich Domain (ARD). National Institutes of Health (PMC). Available at: [Link]

  • Mindray. (2025).[3] HPLC: The Gold Standard in HbA1c Testing. Available at: [Link]

Sources

Comparative

Advanced Spectroscopic Validation of In Situ Generated Hexa-peri-hexabenzocoronene (HBC): A Comparative Guide

Topic: Spectroscopic Validation of In Situ Generated HBC Content Type: Publish Comparison Guide Audience: Materials Scientists, Organic Chemists, and Device Engineers. Executive Summary Hexa-peri-hexabenzocoronene (HBC)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation of In Situ Generated HBC Content Type: Publish Comparison Guide Audience: Materials Scientists, Organic Chemists, and Device Engineers.

Executive Summary

Hexa-peri-hexabenzocoronene (HBC) represents the quintessential "nanographene"—a rigid, discotic polycyclic aromatic hydrocarbon (PAH) with exceptional charge transport properties. However, its extreme insolubility renders traditional solution-phase processing and characterization notoriously difficult, often resulting in uncontrolled aggregation and device failure.

The Solution: In situ generation.[1] By depositing a soluble precursor (typically hexaphenylbenzene, HPB) and inducing cyclodehydrogenation directly on the target substrate (surface-assisted) or within a matrix (thermal/photochemical), researchers can fabricate pristine, ordered HBC architectures.

The Challenge: Validating the complete conversion of the non-planar precursor to the planar HBC core without the ability to redissolve and run standard NMR. This guide outlines the rigorous spectroscopic protocols required to certify the structural integrity of in situ generated HBC, comparing it against solution-processed alternatives.

Part 1: The Challenge of HBC Synthesis (Comparative Analysis)

The transition from solution-phase synthesis to in situ generation fundamentally alters the characterization landscape. The table below contrasts the material quality and validation hurdles of both approaches.

Table 1: Comparative Analysis of HBC Fabrication Routes

FeatureRoute A: Traditional Solution Synthesis Route B: In Situ Generation (Recommended)
Methodology Chemical oxidation in solution

Filtration

Deposition.
Precursor deposition

On-surface Cyclodehydrogenation (Scholl).
Solubility Critical Failure Point. <0.1 mg/mL in most solvents.High. Precursors (HPB) are soluble and processable.
Morphology Large, disordered aggregates; grain boundaries.Atomically flat monolayers or ordered columnar stacks.
Purity Validation Standard NMR/MS (difficult due to aggregation).Requires Surface Spectroscopy (STM, Raman, XPS).
Defect Density High (trapped impurities/solvent).Low (UHV or controlled annealing conditions).
Primary Use Case Bulk powders, low-performance coatings.High-performance OFETs, Molecular Electronics, STM studies.[2]
Part 2: In Situ Generation Methodologies

To validate HBC, one must first understand the transformation. The reaction involves the planarization of the propeller-shaped Hexaphenylbenzene (HPB) into the flat HBC disc via the removal of 12 hydrogen atoms (formation of 6 new C-C bonds).

Diagram 1: The Cyclodehydrogenation Pathway

This diagram illustrates the structural evolution and the critical validation checkpoints.

HBC_Pathway cluster_valid Spectroscopic Signatures HPB Precursor: Hexaphenylbenzene (Non-Planar, Propeller) Deposition Step 1: Deposition (Spin-coat or Sublimation) HPB->Deposition Inter Intermediate: Partially Fused Isomers HBC Product: Hexabenzocoronene (Planar, Nanographene) Inter->HBC Complete Cyclization Val1 UV-Vis: Red Shift HBC->Val1 Val2 Raman: G-Band Emergence HBC->Val2 Val3 STM: Planarization HBC->Val3 Activation Step 2: Activation (Thermal/Surface Catalysis) Deposition->Activation Intact Precursor Activation->Inter -H2 (Stepwise)

Caption: Structural evolution from non-planar HPB to planar HBC, highlighting key spectroscopic validation checkpoints.

Part 3: Spectroscopic Validation Protocols
Protocol A: Vibrational Spectroscopy (Raman Fingerprinting)

Raman spectroscopy is the most robust tool for confirming the aromatic fusion of the phenyl rings.

  • The Causality: The precursor (HPB) consists of rotatable phenyl rings. Upon cyclization to HBC, the system becomes a rigid, large aromatic core (nanographene). This creates distinct "Graphitic" modes.

  • The Protocol:

    • Acquire baseline spectrum of HPB precursor film (expect dominant phenyl ring breathing modes ~1000 cm⁻¹).

    • Perform in situ annealing (e.g., 150°C

      
       350°C).
      
    • Monitor the emergence of the G-band (~1580-1600 cm⁻¹) . This peak indicates the formation of the extended sp² graphitic lattice.

    • Monitor the D-region (~1300-1350 cm⁻¹) . In perfect graphene, this is a defect mode. In HBC, it represents the "breathing" of the finite molecular edges (K-region).

    • Validation Criteria: Complete disappearance of low-frequency phenyl torsion modes and stabilization of the G/D ratio.

Protocol B: Optical Evolution (UV-Vis Absorption)

This method tracks the extension of


-conjugation.
  • The Causality: HPB has a wide HOMO-LUMO gap (colorless). HBC has a narrower gap due to extended delocalization (yellow/orange).

  • The Protocol:

    • Deposit precursor on Quartz or ITO.

    • Measure Absorbance (200–800 nm). HPB absorbs primarily in the UV (<300 nm).

    • Trigger reaction.

    • Validation Criteria: Look for the Bathochromic Shift (Red Shift) .[3]

      • 
        -band:  Intense peak appearance at ~360 nm.
        
      • para-band: Distinct vibronic structure appearing at ~400–430 nm.

      • Note: If the spectrum remains featureless or only shifts slightly, cyclization is incomplete (trapped intermediates).

Protocol C: Scanning Tunneling Microscopy (STM) - The Gold Standard

For surface-confined synthesis (e.g., on Au(111)), STM provides visual proof of planarization that ensemble averaging (UV-Vis) cannot.

  • The Causality: HPB molecules appear as non-planar, propeller-shaped lobes (3-4 Å height). HBC molecules appear as flat, disc-like features (<2 Å apparent height) often self-assembling into hexagonal networks.

  • The Protocol:

    • Sublime HPB onto clean Au(111) in UHV.

    • Image at LT (4 K or 77 K). Observe "propellers".

    • Anneal to ~400-500 K to induce cyclodehydrogenation.

    • Validation Criteria: Transformation of lobes into flat discs.

    • STS (Spectroscopy): Measure dI/dV curves over the molecule center. Confirm the HOMO-LUMO gap narrows from ~4-5 eV (HPB) to ~2.5-3.0 eV (HBC on Gold).

Part 4: Comparative Performance Data

The following table summarizes the spectral fingerprints distinguishing the Precursor (HPB) from the Product (HBC). Use this as your "Go/No-Go" gauge.

Table 2: Spectral Fingerprint Validation Matrix

MetricPrecursor (HPB) Product (In Situ HBC) Validation Signal
Visual Color White / ColorlessYellow / OrangeVisual darkening of film.
UV-Vis

< 300 nm (UV only)361 nm, 392 nm, 418 nm Appearance of "Clar" vibronic peaks [1].
Raman G-Band Absent (or phenyl ring modes)~1590 cm⁻¹ (Distinct) Formation of graphitic core [2].
Raman D-Region ~1000 cm⁻¹ (Ring breathing)~1330 cm⁻¹ Shift in breathing mode frequency.
STM Apparent Height ~3.5 Å (Propeller shape)~1.8 Å (Flat disc) Planarization of the molecule [3].
HOMO-LUMO Gap > 4.5 eV~ 2.7 - 3.0 eV Bandgap narrowing (STS measurement).
Part 5: Experimental Workflow Diagram

This diagram visualizes the integrated workflow for a researcher validating an in situ HBC film.

Validation_Workflow Start Start: Precursor Deposition (HPB on Substrate) Process Process: In Situ Cyclodehydrogenation (Thermal Annealing / Surface Catalysis) Start->Process Split Multi-Modal Analysis Process->Split UV Optical Check (UV-Vis) Target: Vibronic Peaks @ 360-420nm Split->UV Raman Structural Check (Raman) Target: G-Band @ 1590 cm-1 Split->Raman STM Topography Check (STM/AFM) Target: Flat Discs < 2Å Height Split->STM Decision Data Synthesis UV->Decision Raman->Decision STM->Decision Pass VALIDATED HBC (Ready for Device Integration) Decision->Pass All Criteria Met Fail FAILED: Incomplete Fusion (Re-optimize Annealing) Decision->Fail Missing G-Band or No Red Shift

Caption: Integrated experimental workflow for the multi-modal spectroscopic validation of in situ generated HBC.

References
  • Vertex AI Search. (2025). UV-Vis absorption spectra of HBC‐based [5]helicene and reference compound hexa‐tert‐butyl‐HBC. ResearchGate. Link

  • Beilstein Journals. (2020). Six-fold C–H borylation of hexa-peri-hexabenzocoronene. Beilstein J. Org. Chem. Link

  • ResearchGate. (2020). STM images of HPB‐Hex and HBC‐Ph on Au(111) surface. Link

  • National Institutes of Health (NIH). (2020). Hexa-peri-benzocoronene with two extra K-regions in an ortho-configuration. PMC. Link

  • MDPI. (2011). Contrastive Analysis of the Raman Spectra of Polychlorinated Benzene. Link

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde proper disposal procedures

Executive Summary & Chemical Context 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a specialized heterocyclic intermediate, primarily utilized in the synthesis of prodigiosin analogs and related pyrrolyl-dipyrromethene pigm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a specialized heterocyclic intermediate, primarily utilized in the synthesis of prodigiosin analogs and related pyrrolyl-dipyrromethene pigments.[1]

As a Senior Application Scientist, I must emphasize that this molecule presents a dual-hazard profile often overlooked in standard safety data sheets (SDS):

  • High Electron Density: The bipyrrole core, further activated by the 4-hydroxy group, makes this compound exceptionally prone to oxidative degradation and electropolymerization.[1]

  • Aldehyde Reactivity: The C5-aldehyde moiety is susceptible to acid-catalyzed condensation, leading to the formation of insoluble "pyrrole blacks" (tars) if improperly mixed with acidic waste streams.[1]

Immediate Action Required: Do NOT dispose of this compound in general "Acid Waste" or "Oxidizing Waste" containers.[1] Violent exothermic polymerization may occur.[1]

Hazard Profile & Waste Characterization

Before disposal, you must characterize the state of the material.[1] This compound degrades into dark, insoluble solids upon exposure to air and light.[1]

PropertyHazard Implication
Chemical Structure Electron-rich bipyrrole system.[1] Risk: Rapid oxidation/polymerization.[1]
Functional Groups Aldehyde (-CHO), Hydroxyl (-OH).[1] Risk: Cross-linking agents; potential sensitizer.[1]
Stability Air/Light sensitive.[1] Risk: Can form peroxides or tars in storage.[1]
RCRA Status Not P-listed or U-listed specifically.[1] Default: Characteristic Waste (Ignitable D001 if in solvent).[1][2]

Pre-Disposal Stabilization Protocol

Crucial Step: If you are disposing of old or degraded stock, do not simply toss it into a drum.[1] The high reactivity of the pyrrole rings can initiate chain reactions in mixed waste.[1]

Protocol A: Solid Waste (Neat Compound)
  • Inspection: If the solid is black/tarry, polymerization has already occurred.[1] It is less reactive but potentially carcinogenic.[1]

  • Containment: Place the vial/container inside a clear polyethylene bag .

  • Labeling: Label the outer bag clearly: "Contains Pyrrole Derivatives – Potential Sensitizer."

  • Stream: Dispose of as Solid Hazardous Waste (Incineration recommended).[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]

  • Neutralization (The "Kill" Step):

    • Context: If the solution contains residual acid (e.g., TFA, HCl from synthesis), you must neutralize it before adding to the organic waste drum to prevent polymerization.[1]

    • Action: Wash the organic phase with saturated Sodium Bicarbonate (

      
      ) or brine to remove acidic catalysts.[1]
      
    • Verification: Check pH is neutral (pH 6–8).[1]

Disposal Workflow Decision Tree

The following logic gate ensures you select the correct waste stream, preventing dangerous incompatibilities.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid/Residue? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid Bagging Double Bag in Polyethylene Label 'Pyrrole Derivative' IsSolid->Bagging AcidCheck CRITICAL: Is Acid Present? IsLiquid->AcidCheck SolidBin Solid Hazardous Waste (Incineration) Bagging->SolidBin CheckSolvent Check Solvent Type Halogenated Halogenated (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) CheckSolvent->NonHalogenated HaloWaste Halogenated Organic Waste (Code: F002/D001) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste (Code: F003/D001) NonHalogenated->NonHaloWaste AcidCheck->CheckSolvent No (Neutral) Neutralize Wash with NaHCO3 Verify pH 6-8 AcidCheck->Neutralize Yes (Risk of Polymerization) Neutralize->CheckSolvent

Caption: Decision logic for segregating 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde waste to prevent acid-catalyzed runaway polymerization.

Regulatory & Compliance Data

While this specific isomer is not explicitly listed in 40 CFR 261.33 (P or U lists), it must be managed under RCRA Characteristic definitions due to its flammability (if in solvent) and toxicity profile.[1]

Waste CodeDescriptionApplicability
D001 Ignitable CharacteristicApplies if dissolved in flammable solvents (MeOH, Acetone).[1]
F002/F003 Spent SolventsApplies if dissolved in DCM (F002) or Acetone/Methanol (F003).[1]
LSR (Lab Pack) Lab Safety RegulationSmall vials should be "Lab Packed" for incineration.[1]

Segregation Rule:

  • INCOMPATIBLE WITH: Nitric Acid, Peroxides, Strong Bases.[1]

  • REASON: Bipyrroles are electron-rich; mixing with Nitric Acid can cause immediate deflagration (fire).[1]

Emergency Response (Spills)

If 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is spilled:

  • Evacuate & Ventilate: Aldehydes can be respiratory irritants.[1][3][4]

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible organic material + oxidizable pyrrole = fire risk).[1]

  • Clean: Wipe area with a mild soap solution.[1] Avoid bleach (hypochlorite), as it reacts aggressively with pyrroles.[1]

References

  • Sigma-Aldrich. (2025).[1][3][5] Safety Data Sheet: Pyrrole-2-carboxaldehyde. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Pyrrole Handling and Safety Sheet. Retrieved from

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Bipyrrole Derivatives. Retrieved from [1]

Note: As this specific isomer is a research intermediate, specific toxicological data is extrapolated from the parent Pyrrole-2-carbaldehyde and Bipyrrole structures.[1] Always treat as a high-hazard sensitizer.

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Philosophy of Defensive Handling As Senior Application Scientists, we often encounter "orphan" intermediates—molecules l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Philosophy of Defensive Handling

As Senior Application Scientists, we often encounter "orphan" intermediates—molecules like 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (a critical precursor in prodigiosin and pigment synthesis) that lack extensive, compound-specific toxicological datasets. In the absence of a specific LD50 or permeation study, we do not assume safety; we assume bioactivity .

This guide adopts a Control Banding approach. We treat this substituted bipyrrole as a Category 3 Active Pharmaceutical Ingredient (API) Intermediate . The risks are twofold:

  • Chemical Reactivity: The aldehyde moiety facilitates protein cross-linking (sensitization), while the electron-rich bipyrrole core is prone to rapid oxidative polymerization (staining/instability).

  • Unknown Toxicology: As a structural analog to bioactive secondary metabolites, potential cytotoxicity or antimicrobial activity must be contained.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This molecule presents a hybrid risk profile:

Hazard DomainSpecific Risk FactorMechanism of Action
Respiratory High (Dust/Aerosol)Aldehydes are potent respiratory irritants. Solid particulates can sensitize the bronchial mucosa.
Dermal Moderate to High Bipyrroles oxidize to dark pigments (melanins/prodigiosins) upon skin contact, causing long-term staining. Potential for allergic dermatitis.
Ocular High Aldehyde functionality poses a risk of chemical conjunctivitis and corneal opacity if untreated.
Stability Oxidative Sensitivity Rapid degradation in air/light. PPE must facilitate speed and inert handling (e.g., glove dexterity is critical).

PPE Selection Matrix: The "Barrier-in-Depth" System

Do not rely on a "one-size-fits-all" approach. Select PPE based on the State of Matter and Solvent System .

Table 1: PPE Specifications by Operational Context
Body ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Purification)Technical Rationale
Hand Protection Single Nitrile (4-5 mil)Double Nitrile or Nitrile + Laminate Why? In solution (DMSO/DCM), the solvent acts as a carrier vehicle, permeating gloves and dragging the solute with it. Double gloving increases breakthrough time (BT) by ~4x.[1]
Eye Protection Safety Glasses (Side Shields)Chemical Splash Goggles Why? Glasses fail against aerosols and splashes. Goggles form a seal, preventing vapor entry.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Why? Engineering controls (hood) are primary. Respirators are only for emergency spill cleanup.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers Why? Forearms are the most common site of "gap exposure" during pipetting or reaching into hoods.

Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the appropriate protective gear based on experimental conditions.

PPE_Decision_Tree Start Start: Handling 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO, DCM, MeOH) State->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Liquid_Risk Risk: Solvent Permeation & Splash Liquid->Liquid_Risk Solid_PPE PPE: Single Nitrile + Safety Glasses Engineering: Balance Enclosure / Static Gun Solid_Risk->Solid_PPE Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid_Risk->Solvent_Check Standard_Solvent No (MeOH, DMSO) Solvent_Check->Standard_Solvent Aggressive_Solvent Yes (DCM) Solvent_Check->Aggressive_Solvent Standard_PPE PPE: Double Nitrile (4 mil) Change every 30 mins Standard_Solvent->Standard_PPE Aggressive_PPE PPE: Silver Shield / Laminate Liner under Nitrile Aggressive_Solvent->Aggressive_PPE

Figure 1: PPE Selection Decision Tree. Note the specific divergence for halogenated solvents, which degrade nitrile rapidly.

Operational Protocols: Self-Validating Systems

Safety is not just what you wear; it is how you move.

Protocol A: The "Static-Free" Weighing Technique

Context: Bipyrrole aldehydes are often light, fluffy solids prone to electrostatic charging.

  • Preparation: Place the balance inside a chemically filtered enclosure or fume hood.

  • Ionization: Use a Zero-Stat gun or ionizing bar on the spatula and weigh boat before touching the compound. This prevents "particle jump" (aerosolization).

  • Transfer: Do not pour. Use a micro-spatula.

  • Validation: Check the balance area with a UV light (365 nm) after weighing. Many bipyrroles fluoresce; glowing dust indicates containment failure.

Protocol B: The "Double-Glove" Dissolution

Context: Preparing a stock solution in DMSO.

  • Donning: Put on a bright-colored nitrile glove (inner), then a darker nitrile glove (outer). This "color contrast" highlights tears immediately.

  • Handling: Dissolve the compound in a sealed vial.

  • Doffing (Critical): If a splash occurs, immediately remove the outer glove. The inner glove provides the "escape window" (approx. 1-2 minutes) before the solvent penetrates the second layer.

Decontamination & Disposal Logic

Improper disposal of reactive aldehydes creates long-term hazards for waste management staff.

Table 2: Waste Segregation Strategy
Waste StreamTreatment ProtocolIncompatibility Warning
Solid Waste (Contaminated weigh boats, paper)Bag in clear polyethylene, label as "Toxic Organic Solid."Do not mix with Oxidizers (Nitric acid, Peroxides). Bipyrroles are electron-rich and can ignite.
Liquid Waste (Mother liquors)Quench with dilute Sodium Bisulfite (if compatible with solvent) to neutralize the aldehyde, then dispose in "Organic Solvents."Do not mix with Strong Acids . Risk of exothermic polymerization.
Glassware Rinse with Acetone

Soak in base bath (KOH/Isopropanol) to degrade the pigment.
Avoid Chromic Acid (violent oxidation risk).

Emergency Response Visualization

In the event of a spill, reaction speed determines the severity of the injury.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>10g) Outside Hood Assess->Major Action_Minor 1. Absorb with Vermiculite 2. Wipe with Acetone 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Secure Perimeter 3. Call EHS / HazMat Major->Action_Major Decon Decontaminate Surface (10% Bleach or Base Bath) Action_Minor->Decon

Figure 2: Spill Response Logic Flow. Distinguishes between manageable hood spills and evacuation-level events.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxaldehyde (Structural Analog). National Library of Medicine.[2] Retrieved February 21, 2026. [Link]

  • Zellers, E. T., & Sulewski, R. (1993). Modeling the permeation of chemical protective clothing materials by organic solvents. American Industrial Hygiene Association Journal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde
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4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde
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